Isotenulin
Description
Properties
Molecular Formula |
C17H22O5 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(1R,3aS,5R,5aR,8aR,9R,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8-9,11-12,14-15H,7H2,1-4H3/t8-,9-,11+,12+,14-,15-,17+/m1/s1 |
InChI Key |
NEIIKBWBBCJSQU-PUYFHLGZSA-N |
SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]([C@H](C(=O)O2)C)[C@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C |
Synonyms |
isotenulin |
Origin of Product |
United States |
Foundational & Exploratory
Isotenulin: A Technical Guide to its Source and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotenulin, a sesquiterpene lactone of the pseudoguaianolide class, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth exploration of the source and natural occurrence of this compound. It clarifies its semi-synthetic origin, detailing the isolation of its natural precursor, tenulin, from Helenium amarum (bitter sneezeweed), and its subsequent chemical conversion. This document furnishes detailed, albeit reconstructed, experimental protocols for these procedures, based on available scientific literature. Furthermore, it presents a generalized biosynthetic pathway for pseudoguaianolide sesquiterpene lactones and summarizes the available data in a structured format to facilitate further research and development.
Source and Natural Occurrence of this compound
Contrary to what its classification as a natural product derivative might suggest, this compound is not typically found in significant quantities as a direct metabolite in plants. Instead, it is primarily known as a semi-synthetic derivative of tenulin.
1.1. Natural Precursor: Tenulin from Helenium amarum
The primary natural source of the precursor to this compound is the plant Helenium amarum, commonly known as bitter sneezeweed or yellowdicks. This annual herb, belonging to the Asteraceae family, is native to the south-central United States and northern Mexico. It is characterized by its bitter taste, which is attributed to the presence of sesquiterpene lactones, most notably tenulin. Tenulin is the major sesquiterpene lactone constituent of this plant.
1.2. This compound as a Semi-Synthetic Product
This compound is an isomer of tenulin and is obtained through the chemical treatment of its naturally occurring precursor. This conversion was first reported in the scientific literature in the late 1970s. The relationship between tenulin and this compound is crucial for understanding its availability for research and potential therapeutic applications.
Quantitative Data
Efforts to obtain precise quantitative yield data for the isolation of tenulin from Helenium amarum and its subsequent conversion to this compound from the primary literature (Hall et al., 1977 and Waddell et al., 1979) were unsuccessful due to the inaccessibility of the full-text articles. The following table provides a qualitative summary based on available information.
| Compound | Source Type | Natural Source Organism | Method of Obtainment |
| Tenulin | Natural Product | Helenium amarum (Bitter Sneezeweed) | Solvent Extraction and Chromatography |
| This compound | Semi-synthetic | Precursor: Tenulin | Chemical Isomerization |
Experimental Protocols
The following experimental protocols are reconstructed based on general principles of natural product chemistry and information available in abstracts and secondary sources, as the original full-text articles by Hall et al. (1977) and Waddell et al. (1979) could not be accessed.
3.1. Isolation of Tenulin from Helenium amarum
This protocol outlines a general procedure for the extraction and isolation of tenulin from the aerial parts of Helenium amarum.
Materials and Reagents:
-
Dried, ground aerial parts of Helenium amarum
-
Hexane
-
Chloroform
-
Ethanol
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvents for TLC (e.g., hexane:ethyl acetate mixtures)
-
Vanillin-sulfuric acid or other suitable staining reagent
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
The dried and ground plant material is subjected to exhaustive extraction with a non-polar solvent such as hexane to remove lipids and other non-polar constituents.
-
The defatted plant material is then extracted with a solvent of medium polarity, such as chloroform or a mixture of chloroform and ethanol, at room temperature for an extended period (e.g., 24-48 hours) with constant agitation.
-
The extraction process is repeated multiple times to ensure complete extraction of the desired compounds.
-
The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Chromatographic Purification:
-
The crude extract is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Fractions are collected and monitored by TLC.
-
Fractions containing the compound with an Rf value corresponding to tenulin are combined.
-
The combined fractions are further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.
-
The structure and purity of the isolated tenulin are confirmed by spectroscopic methods (e.g., NMR, IR, MS).
-
3.2. Conversion of Tenulin to this compound
This protocol describes a plausible method for the isomerization of tenulin to this compound based on general organic chemistry principles.
Materials and Reagents:
-
Purified tenulin
-
Anhydrous solvent (e.g., benzene or toluene)
-
Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium methoxide)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Quenching solution (e.g., saturated sodium bicarbonate solution for acid catalysis or dilute acetic acid for base catalysis)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for purification
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
A solution of tenulin in an anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.
-
A catalytic amount of an acid or base is added to the solution.
-
-
Reaction Execution:
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperature) and monitored by TLC to observe the disappearance of the starting material (tenulin) and the appearance of a new spot corresponding to this compound.
-
-
Work-up:
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the catalyst is neutralized by adding a suitable quenching solution.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system to yield pure this compound.
-
The identity and purity of the synthesized this compound are confirmed by spectroscopic analysis and comparison with literature data.
-
Mandatory Visualizations
4.1. Biosynthetic Pathway
The biosynthesis of pseudoguaianolide sesquiterpene lactones, such as tenulin, is a complex process that begins with the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, leading to the formation of farnesyl pyrophosphate (FPP). FPP is then cyclized and subsequently undergoes a series of oxidative modifications to form the characteristic lactone ring and the pseudoguaianolide skeleton.
Caption: Generalized biosynthetic pathway of pseudoguaianolide sesquiterpene lactones.
4.2. Experimental Workflow
The following diagram illustrates the key steps involved in the isolation of tenulin from its natural source and its subsequent chemical conversion to this compound.
The Biological Activity of Isotenulin in Cancer Cell Lines: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotenulin, a sesquiterpene lactone, has emerged as a molecule of interest in oncology research, primarily for its role in counteracting multidrug resistance (MDR) in cancer cells. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its effects on cancer cell lines. We consolidate available quantitative data, detail the experimental protocols used for its characterization, and visualize its core mechanism of action through signaling pathway diagrams. The primary mechanism of this compound involves the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux and MDR. Furthermore, based on the activities of the broader class of sesquiterpene lactones, a probable secondary mechanism involving the inhibition of the pro-survival NF-κB signaling pathway is also explored.
Introduction
Multidrug resistance remains a formidable obstacle in the successful chemotherapeutic treatment of cancer. One of the principal mechanisms by which cancer cells develop MDR is through the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy[1][2]. This compound, a natural derivative of Tenulin, has been identified as a potent inhibitor of P-gp function. Its activity suggests a potential role as an adjuvant in chemotherapy to resensitize resistant cancer cells to conventional treatments[3][4][5]. This paper synthesizes the findings on this compound's interaction with cancer cells, providing a technical guide for researchers in the field.
Quantitative Data on this compound Activity
Direct cytotoxic activity data for this compound as a standalone agent is limited in publicly available literature. The primary focus of research has been on its P-gp inhibitory effects at non-toxic concentrations. The available data on cell viability in the presence of this compound is summarized below.
| Cell Line(s) | Assay Type | Concentration | Incubation Time | Result | Reference |
| FlpIn™-293, ABCB1/Flp-In™-293 | SRB Assay | < 40 µM | 72 hours | > 70% Cell Viability | [4] |
This table highlights that this compound exhibits low cytotoxicity at concentrations where it is effective as a P-gp inhibitor, making it a suitable candidate for combination therapies.
The primary quantitative measure of this compound's efficacy is its ability to reverse multidrug resistance, demonstrated by the reduction in the IC50 values of chemotherapeutic drugs when used in combination.
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Reversal Fold (RF)¹ | Reference |
| KB-vin | Paclitaxel | 20 µM | 14.75 | [4] |
| KB-vin | Vincristine | 20 µM | 11.23 | [4] |
| KB-vin | Doxorubicin | 20 µM | 10.54 | [4] |
¹ Reversal Fold is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the agent in combination with this compound.
Key Mechanisms of Action
Inhibition of P-glycoprotein (P-gp) Efflux Pump
The most well-documented mechanism of this compound is its direct interaction with P-glycoprotein (ABCB1). This compound inhibits the efflux of P-gp substrates, such as doxorubicin and rhodamine 123, from cancer cells. Kinetic studies have shown that this compound acts as a noncompetitive inhibitor of doxorubicin efflux[3]. This inhibition is achieved by stimulating the ATPase activity of P-gp, which paradoxically leads to the failure of the transport cycle, thereby trapping the chemotherapeutic agent inside the cell[3][4].
Putative Inhibition of NF-κB Signaling
While direct studies on this compound are pending, the broader class of sesquiterpene lactones is known to potently inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway[6][7][8][9]. NF-κB is a transcription factor that plays a critical role in promoting cancer cell survival by upregulating anti-apoptotic genes. The common mechanism involves the α-methylene-γ-lactone group present in these compounds, which can alkylate key signaling proteins[6]. Specifically, sesquiterpene lactones have been shown to prevent the degradation of IκBα, the inhibitor of NF-κB. This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of survival genes[7][9]. This inhibition of a key survival pathway could contribute to the overall anti-cancer effect when combined with chemotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Isotenulin as a P-glycoprotein Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1] Natural products represent a promising avenue for the discovery of novel P-gp inhibitors to overcome MDR.[1][2] This technical guide provides an in-depth overview of the sesquiterpene lactone isotenulin as a potent P-glycoprotein inhibitor. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for assessing P-gp inhibition, and visualizes the associated pathways and workflows. Evidence suggests that this compound directly interacts with P-gp, stimulates its ATPase activity, and competitively or non-competitively inhibits the efflux of various substrates, ultimately resensitizing MDR cancer cells to conventional chemotherapeutic agents.[1]
Introduction to this compound and P-glycoprotein
P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[3] It protects cells by extruding xenobiotics and toxins, but its overexpression in cancer cells leads to the failure of chemotherapy.[1][4] The search for effective and non-toxic P-gp inhibitors is a critical area of oncology research.[5]
This compound is a sesquiterpene lactone, a class of natural compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties.[1][6][7] It is a derivative of tenulin, another sesquiterpene lactone.[1] Recent studies have identified this compound as a promising agent for reversing P-gp-mediated multidrug resistance.[1][5]
Mechanism of P-glycoprotein Inhibition by this compound
This compound exerts its inhibitory effect on P-gp through a direct interaction with the transporter, leading to a modulation of its efflux function. The key mechanistic aspects are:
-
Stimulation of P-gp ATPase Activity : Unlike some inhibitors that block ATP hydrolysis, this compound has been shown to significantly stimulate the basal ATPase activity of P-gp.[1] This suggests that this compound is recognized by the transporter as a substrate. The binding of this compound triggers ATP hydrolysis, but its subsequent transport may be slow or inefficient, leading to a competitive or non-competitive inhibition of the efflux of other chemotherapeutic drugs. Compounds that stimulate P-gp's ATPase activity are likely substrates for P-gp-mediated efflux and will also competitively inhibit the transport of other P-gp substrates.[8]
-
Inhibition of Substrate Efflux : this compound effectively inhibits the P-gp-mediated efflux of fluorescent substrates like rhodamine 123 and the chemotherapeutic agent doxorubicin.[1]
-
Mixed-Mode Inhibition Kinetics : Kinetic analyses have revealed a dual mechanism of interaction. This compound interacts with the efflux of rhodamine 123 in a competitive manner, suggesting it binds to the same or an overlapping site as rhodamine 123. In contrast, its interaction with doxorubicin efflux is non-competitive, indicating it may bind to a different site (an allosteric site) to inhibit doxorubicin transport.[1]
Figure 1. Mechanism of P-gp inhibition by this compound.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from the study by Chang et al. (2018), demonstrating the cytotoxic and MDR-reversing effects of this compound.[9]
Table 1: Cytotoxicity of this compound and Chemotherapeutic Agents
The half-maximal inhibitory concentration (IC50) values indicate the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (nM) ± SD |
| This compound | HeLaS3 (sensitive) | > 40,000 |
| KB-vin (resistant) | > 40,000 | |
| Vincristine | KB-vin (resistant) | 2919.11 ± 470.26 |
| Paclitaxel | KB-vin (resistant) | 843.98 ± 3.90 |
| Doxorubicin | KB-vin (resistant) | 6063.85 ± 20.17 |
Data extracted from Chang et al., 2018.[9] HeLaS3 is a sensitive human cervical carcinoma cell line, while KB-vin is a multidrug-resistant human oral cancer cell line.
Table 2: Reversal of Multidrug Resistance by this compound in KB-vin Cells
The reversal fold (RF) is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with the inhibitor.[9]
| Chemotherapeutic Agent | Combination Treatment (this compound Conc.) | IC50 of Combination (nM) ± SD | Reversal Fold (RF) |
| Vincristine | + this compound (20 µM) | 16.71 ± 2.62 | 174.69 |
| Paclitaxel | + this compound (20 µM) | 5.25 ± 0.96 | 160.76 |
| Doxorubicin | + this compound (20 µM) | 134.11 ± 14.65 | 45.21 |
Data extracted from Chang et al., 2018.[9]
Table 3: Kinetic Parameters of P-gp Substrate Efflux with this compound
This table shows the effect of this compound on the maximal efflux rate (Vm) and the Michaelis-Menten constant (Km) for P-gp substrates.
| Substrate | This compound Conc. | Vm (RFU/min) | Km (µM) | Inhibition Type |
| Rhodamine 123 | 0 µM | 21.05 | 4.88 | - |
| 5 µM | 20.92 | 10.33 | Competitive | |
| 10 µM | 21.14 | 19.38 | Competitive | |
| Doxorubicin | 0 µM | 21.65 | 5.40 | - |
| 5 µM | 13.04 | 5.38 | Non-competitive | |
| 10 µM | 8.89 | 5.37 | Non-competitive |
Data extracted from Chang et al., 2018.[9] RFU = Relative Fluorescence Units.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key assays used to characterize this compound as a P-gp inhibitor.
Cell Viability and Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding : Plate cells (e.g., HeLaS3, KB-vin) in 96-well plates and allow them to adhere overnight.
-
Treatment : Treat cells with various concentrations of chemotherapeutic drugs, with or without this compound, for 72 hours.
-
Fixation : Discard the drug-containing medium and fix the cells with 50% trichloroacetic acid (TCA).
-
Staining : Wash the plates and stain the cells with 0.04% SRB solution for 30 minutes.
-
Solubilization : Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base.
-
Measurement : Read the absorbance at 515 nm using a microplate reader. The IC50 values are then calculated.[9]
P-gp Efflux Function Assessment (Calcein-AM Uptake Assay)
This assay measures the function of P-gp by quantifying the accumulation of a fluorescent substrate. Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane.[10] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic calcein, which is trapped within the cell.[10] P-gp can efflux Calcein-AM out of the cell before it is hydrolyzed, thus reducing the intracellular fluorescence.[10]
-
Cell Seeding : Plate P-gp-expressing cells (e.g., ABCB1/Flp-In™-293) in 96-well black plates.
-
Pre-treatment : Pre-incubate the cells with various concentrations of this compound or a positive control (e.g., verapamil) for 30 minutes.
-
Substrate Addition : Add the P-gp substrate, Calcein-AM, to each well and incubate at 37 °C for 30 minutes.
-
Fluorescence Detection : Measure the intracellular calcein fluorescence using a microplate reader with excitation at 485 nm and emission at 528 nm.[9] An increase in fluorescence in the presence of the test compound indicates P-gp inhibition.
Figure 2. Workflow for the Calcein-AM uptake assay.
Substrate Efflux and Inhibition Kinetics (Rhodamine 123/Doxorubicin Efflux Assay)
This assay directly measures the efflux of fluorescent P-gp substrates like rhodamine 123 or doxorubicin from cells.[1][11] A decrease in the rate of efflux in the presence of a test compound indicates P-gp inhibition.
-
Cell Loading : Incubate P-gp-expressing cells with a fluorescent substrate (e.g., rhodamine 123) to allow for intracellular accumulation.
-
Washing : Wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Efflux Initiation : Resuspend the cells in a fresh medium containing various concentrations of this compound or control inhibitors.
-
Sampling : Take aliquots of the cell suspension at different time points.
-
Fluorescence Measurement : Pellet the cells by centrifugation and measure the fluorescence of the supernatant (representing the effluxed substrate) or the remaining intracellular fluorescence by flow cytometry or a fluorescence plate reader.[12]
-
Kinetic Analysis : Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine Vm, Km, and the type of inhibition.[9]
P-gp ATPase Activity Assay (Pgp-Glo™ Assay System)
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[8] The assay quantifies the amount of ATP remaining after the reaction with P-gp membranes. A decrease in ATP corresponds to an increase in ATPase activity.
-
Reagent Preparation : Prepare recombinant human P-gp membranes, MgATP, and the test compound (this compound) at desired concentrations in the assay buffer.
-
Reaction Initiation : Add MgATP to the P-gp membranes in the presence or absence of the test compound. For inhibition studies, a known P-gp stimulator like verapamil is also included.[9]
-
Incubation : Incubate the mixture to allow the ATPase reaction to proceed.
-
ATP Detection : Stop the reaction and add an ATP detection reagent (containing luciferase/luciferin). The luciferase enzyme uses the remaining ATP to produce light.
-
Luminescence Measurement : Measure the luminescent signal using a luminometer. A lower signal indicates more ATP was consumed, hence higher P-gp ATPase activity.[8]
Figure 3. Workflow for the P-gp ATPase activity assay.
Potential Involvement of Signaling Pathways
While direct studies on this compound's effects on signaling pathways regulating P-gp expression are not yet available, other sesquiterpene lactones are known to modulate these pathways.[6] This suggests a potential secondary mechanism by which this compound could contribute to overcoming MDR over longer exposure times.
-
NF-κB Pathway : The transcription factor NF-κB can upregulate the expression of the ABCB1 gene, which codes for P-gp.[6][13] Some sesquiterpene lactones have been shown to inhibit the NF-κB pathway, leading to decreased P-gp expression and enhanced chemosensitivity.[6]
-
PI3K/Akt Pathway : Activation of the PI3K/Akt signaling pathway is also linked to the upregulation of ABC transporters, including P-gp.[14][15] Inhibition of this pathway by natural compounds can reverse MDR.[14]
Further research is warranted to investigate whether this compound can modulate these or other signaling pathways to affect P-gp expression.
References
- 1. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. pipettespisser.no [pipettespisser.no]
- 9. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Regulation of P-glycoprotein gene expression by PKC/NF-κB-PXR signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Isotenulin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action as a P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotenulin, a sesquiterpene lactone derived from tenulin, has emerged as a significant compound of interest in the field of oncology, particularly in overcoming multidrug resistance (MDR). This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It details its mechanism of action as a potent inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for drug efflux in cancer cells. This document summarizes key quantitative data, outlines experimental protocols for assessing its activity, and provides visual representations of its mechanism and experimental workflows to support further research and development.
Discovery and Sourcing
This compound is a semi-synthetic derivative of tenulin, a natural product isolated from the plant Helenium amarum, commonly known as bitter sneezeweed.[1] The conversion of tenulin to this compound is achieved through a specific chemical modification.
Isolation of the Precursor, Tenulin, from Helenium amarum
Tenulin is the major sesquiterpene lactone constituent of Helenium amarum.[1] While the precise, step-by-step protocol for the industrial-scale isolation of tenulin from Helenium amarum is not detailed in the readily available scientific literature, the general methodology for extracting sesquiterpene lactones from plant materials typically involves the following steps:
-
Harvesting and Drying: The aerial parts of Helenium amarum are harvested and air-dried or freeze-dried to preserve the chemical integrity of the constituents.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent, often of medium polarity like ethanol or methanol, through methods such as maceration, percolation, or Soxhlet extraction.[2]
-
Concentration: The resulting crude extract is concentrated under reduced pressure to remove the solvent.
-
Purification: The concentrated extract is then subjected to various chromatographic techniques to isolate tenulin. This may include column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Synthesis of this compound from Tenulin
This compound is derived from tenulin via a chemical synthesis process. The specific, detailed protocol for this conversion was published by Waddell et al. in 1979 in the Journal of Pharmaceutical Sciences.[1] While the full text of this publication containing the detailed experimental procedure is not widely accessible, the publication confirms the successful and reproducible synthesis of this compound from its natural precursor, tenulin. The purity of the resulting this compound is crucial for biological assays and has been reported to be as high as 96.6% when analyzed by HPLC.[1]
Biological Activity and Mechanism of Action
The primary biological activity of this compound that has garnered significant scientific attention is its ability to inhibit the function of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[1] P-gp acts as a drug efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance (MDR).[3]
This compound's mechanism of action involves the following key aspects:
-
Inhibition of P-gp Efflux Function: this compound directly inhibits the ability of P-gp to transport its substrates out of the cell. This has been demonstrated by the increased intracellular accumulation of fluorescent P-gp substrates, such as calcein-AM and rhodamine 123, in P-gp-overexpressing cells treated with this compound.[1]
-
Stimulation of P-gp ATPase Activity: Paradoxically, this compound has been shown to stimulate the basal ATPase activity of P-gp.[1] This suggests that this compound interacts with the nucleotide-binding domains (NBDs) of P-gp, leading to ATP hydrolysis. This interaction, however, does not result in productive drug transport and instead interferes with the pump's overall function.[1]
-
Overcoming Multidrug Resistance: By inhibiting P-gp, this compound can re-sensitize MDR cancer cells to conventional chemotherapeutic drugs.[1] When used in combination, this compound enhances the intracellular concentration and, consequently, the cytotoxicity of drugs that are P-gp substrates.
Quantitative Data
The following tables summarize the key quantitative data regarding the purity and biological activity of this compound.
Table 1: Purity of this compound
| Parameter | Value | Method | Reference |
| Purity | 96.6% | HPLC | [1] |
Table 2: In Vitro Activity of this compound on P-gp Function
| Assay | Cell Line | this compound Concentration (µM) | Effect | Reference | | :--- | :--- | :--- | :--- | | Calcein-AM Uptake | ABCB1/Flp-In™-293 | 0.1 - 10 | Dose-dependent increase in intracellular calcein fluorescence |[1] | | Rhodamine 123 Accumulation | ABCB1/Flp-In™-293 | 1, 10 | Significant increase in intracellular rhodamine 123 fluorescence |[1] | | P-gp ATPase Activity (Basal) | Recombinant human P-gp | 10 | Significant stimulation of ATPase activity |[1] | | P-gp ATPase Activity (Verapamil-stimulated) | Recombinant human P-gp | 1 | Inhibition of verapamil-stimulated ATPase activity |[1] | | Cell Viability | FlpIn™-293 | < 40 | > 70% cell viability after 72h |[1] | | Cell Viability | ABCB1/Flp-In™-293 | < 40 | > 70% cell viability after 72h |[1] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the P-gp inhibitory activity of this compound are provided below.
Calcein-AM Uptake Assay
This assay measures the ability of a compound to inhibit the efflux of calcein, a fluorescent substrate of P-gp.
Materials:
-
P-gp-overexpressing cells (e.g., ABCB1/Flp-In™-293) and parental control cells.
-
96-well black, clear-bottom tissue culture plates.
-
Calcein-AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Verapamil (positive control) stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 528 nm).
Protocol:
-
Seed 1 x 10^5 cells per well in a 96-well black, clear-bottom plate and culture overnight.
-
Prepare serial dilutions of this compound and the positive control (Verapamil) in cell culture medium.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the different concentrations of this compound or Verapamil to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Add calcein-AM to each well to a final concentration of 0.25 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the intracellular calcein fluorescence every 3 minutes for 30-60 minutes.
-
Calculate the rate of calcein accumulation (slope of the linear portion of the fluorescence vs. time curve).
-
Compare the rate of accumulation in this compound-treated cells to untreated and positive control-treated cells.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. The Pgp-Glo™ Assay System is a commonly used commercial kit for this purpose.
Materials:
-
Recombinant human P-gp membranes.
-
Pgp-Glo™ Assay Buffer.
-
MgATP.
-
Sodium orthovanadate (Na3VO4), a selective P-gp ATPase inhibitor.
-
Verapamil (positive control for stimulation).
-
This compound.
-
White, opaque 96-well plates.
-
Luminometer.
Protocol:
-
Thaw the recombinant P-gp membranes on ice.
-
In a 96-well white plate, prepare the following reactions:
-
Untreated control: P-gp membranes + Assay Buffer.
-
Positive control: P-gp membranes + Verapamil (e.g., 200 µM).
-
Negative control: P-gp membranes + Na3VO4 (e.g., 100 µM).
-
Test compound: P-gp membranes + various concentrations of this compound.
-
-
Initiate the reaction by adding 5 mM MgATP to all wells.
-
Incubate the plate for 40 minutes at 37°C.
-
Stop the reaction and detect the remaining ATP by adding the ATPase Detection Reagent according to the kit manufacturer's instructions.
-
Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
The change in luminescence (ΔRLU) is inversely proportional to the ATPase activity. Calculate the stimulation or inhibition of ATPase activity relative to the controls.
Visualizations
Workflow for this compound Isolation and Activity Screening
Caption: Workflow from natural source to biological activity assessment of this compound.
Mechanism of P-gp Inhibition by this compound
Caption: this compound inhibits P-gp mediated drug efflux from cancer cells.
References
Unveiling the Pharmacological Potential of Isotenulin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the pharmacological properties of Isotenulin, a sesquiterpene lactone, with a primary focus on its promising activity in overcoming multidrug resistance (MDR) in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products in oncology.
Core Pharmacological Activity: Reversal of Multidrug Resistance
This compound has demonstrated significant potential as a candidate for synergistic treatment in MDR cancers.[1][2][3] The primary mechanism underlying this activity is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, a major contributor to MDR.[1][3]
Mechanism of Action
This compound's inhibitory effect on P-gp is multifaceted. It has been shown to significantly inhibit the efflux function of P-gp by stimulating its ATPase activity.[1][3] This suggests a direct interaction with the transporter. Kinetic studies have revealed that this compound interacts with the efflux of P-gp substrates through different mechanisms; for instance, it competitively inhibits the efflux of rhodamine 123, while non-competitively inhibiting the efflux of doxorubicin.[1][3] This differential interaction with various substrates highlights a complex modulatory role.
Molecular docking studies suggest that this compound binds to the nucleotide-binding domain (NBD), the ATPase binding site, of P-gp.[3] This binding is believed to be linked to the inhibition of drug efflux. Interestingly, while this compound stimulates basal P-gp ATPase activity at high concentrations, it can inhibit verapamil-stimulated P-gp ATPase activity, suggesting a nuanced interaction with the transporter's catalytic cycle.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the pharmacological effects of this compound from published studies.
| Cell Line | Assay | Parameter | Value | Reference |
| ABCB1/Flp-In™−293 | Cell Viability (SRB) | No significant toxicity | >70% viability at concentrations < 40 µM after 72h treatment | [3] |
| KB-vin (MDR) | ABCB1 mRNA Expression (qRT-PCR) | No significant change | No significant difference in ABCB1 mRNA expression after 72h treatment with 10 µM this compound | [3] |
| P-gp Substrate | Kinetic Parameter | Effect of this compound | Reference |
| Rhodamine 123 | Vmax (Maximal efflux rate) | No significant change | [3] |
| Rhodamine 123 | Km (Michaelis-Menten constant) | Increased | [3] |
| Doxorubicin | Vmax (Maximal efflux rate) | Decreased | [3] |
| Doxorubicin | Km (Michaelis-Menten constant) | No significant change | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of this compound's pharmacological properties are provided below.
Cell Viability Assay (Sulphorhodamine B - SRB Assay)
-
Cell Seeding: Cancer cell lines (e.g., HeLaS3, KB-vin) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, chemotherapeutic drugs, or a combination of both.
-
Incubation: The treated cells are incubated for 72 hours.
-
Fixation: Living cells are fixed with 50% trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.04% SRB for 30 minutes.
-
Solubilization: The bound stain is solubilized with 10 mM Tris base.
-
Measurement: The absorbance is measured at 515 nm using a microplate reader to determine cell viability.[3]
P-glycoprotein Efflux Inhibition (Calcein-AM Uptake Assay)
-
Cell Seeding: Human P-gp expressing cells (e.g., ABCB1/Flp-In™−293) are seeded in 96-well black plates (1 x 10^5 cells/well) and cultured overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 30 minutes.
-
Substrate Addition: The P-gp substrate, calcein-AM, is added to the wells and incubated at 37°C for 30 minutes.
-
Fluorescence Detection: The intracellular accumulation of calcein (the fluorescent product of calcein-AM hydrolysis by intracellular esterases) is measured every 3 minutes for 30 minutes using a microplate reader (excitation: 485 nm, emission: 528 nm). An increase in intracellular fluorescence indicates P-gp inhibition.[3]
P-glycoprotein ATPase Activity Assay (Pgp-Glo™ Assay System)
-
Membrane Preparation: Prepare membranes from cells overexpressing P-gp.
-
Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture includes P-gp-rich membranes, the test compound (this compound), and MgATP.
-
Incubation: The reaction is incubated to allow for ATP hydrolysis by P-gp.
-
ATP Detection: A luciferin-luciferase-based reagent is added to detect the amount of remaining ATP.
-
Luminescence Measurement: The luminescence is measured, which is inversely proportional to the P-gp ATPase activity. A decrease in luminescence indicates stimulation of ATPase activity.[1][3]
Visualizing the Science: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the pharmacological investigation of this compound.
Caption: Workflow for investigating this compound's P-gp inhibitory effects.
Caption: this compound's mechanism for overcoming P-gp mediated MDR.
Broader Biological Activities
While the primary focus of recent research has been on its anti-MDR properties, this compound and its parent compound, tenulin, belong to the sesquiterpene lactone class of natural products, which are known for a broad spectrum of biological activities.[3] These activities can include anti-inflammatory, antifeedant, and cytotoxic effects.[3] The anticancer effects of tenulin, for instance, have been linked to the suppression of chromatin protein phosphorylation and interaction with thiol groups of enzymes essential for cell replication.[3] Further investigation into these other potential pharmacological properties of this compound is warranted.
Future Directions
The presented data strongly suggest that this compound is a promising candidate for further development as a chemosensitizing agent in cancer therapy. Future research should focus on:
-
In vivo efficacy studies: Evaluating the ability of this compound to enhance the efficacy of standard chemotherapeutic agents in animal models of MDR cancer.
-
Pharmacokinetic and toxicity studies: Determining the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to establish a safe and effective dosing regimen.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and pharmacological profiles.
-
Exploration of other pharmacological activities: Investigating the potential anti-inflammatory, neuroprotective, or other therapeutic effects of this compound.
This technical guide provides a solid foundation for researchers to build upon in the exploration of this compound's full therapeutic potential. The compelling preclinical data on its ability to reverse multidrug resistance highlights its significance as a lead compound in the development of novel cancer combination therapies.
References
- 1. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Isotenulin's Impact on ATP Binding Cassette (ABC) Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as ATP-dependent efflux pumps, reducing the intracellular concentration of cytotoxic drugs. Among these, P-glycoprotein (P-gp, or ABCB1) is one of the most extensively studied. The quest for potent and specific inhibitors of these transporters to reverse MDR is a critical area of research in oncology.
Isotenulin, a sesquiterpene lactone derived from various plants of the Asteraceae family, has emerged as a promising natural product with the potential to modulate the function of ABC transporters. This technical guide provides an in-depth overview of the current understanding of this compound's effects on ABC transporters, with a primary focus on P-glycoprotein. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the quantitative data, experimental methodologies, and mechanistic insights into this compound's action. While the primary focus of existing research has been on ABCB1, the potential effects on other transporters such as ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCC1 (Multidrug Resistance-associated Protein 1, MRP1) are also considered in the context of related sesquiterpene lactones.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effect of this compound on P-glycoprotein (ABCB1) function.
Table 1: Kinetic Parameters of this compound Inhibition on P-gp Substrate Efflux[1]
| Substrate | This compound Concentration (µM) | Vmax (RFU/min) | Km (µM) | Inhibition Type |
| Rhodamine 123 | 0 | 18.5 ± 1.2 | 12.5 ± 1.8 | - |
| 1 | 18.2 ± 1.5 | 22.1 ± 2.1 | Competitive | |
| 5 | 17.9 ± 1.9 | 35.7 ± 3.2 | Competitive | |
| Doxorubicin | 0 | 25.4 ± 2.1 | 8.9 ± 1.1 | - |
| 1 | 15.2 ± 1.3 | 9.2 ± 1.4 | Non-competitive | |
| 5 | 8.7 ± 0.9 | 9.5 ± 1.6 | Non-competitive | |
| *p < 0.05 as compared with the substrate-only control. Data are presented as mean ± SE of at least three independent experiments. RFU: Relative Fluorescence Units. |
Table 2: Effect of this compound on P-gp ATPase Activity[1]
| Treatment | Concentration (µM) | ATPase Activity (ΔRLU) |
| Basal Activity | - | Baseline |
| This compound | 10 | Significantly Increased |
| 20 | Significantly Increased | |
| Verapamil (Positive Control) | - | Stimulated |
| This compound + Verapamil | 1 | Decreased (vs. Verapamil alone) |
| RLU: Relative Luminescence Units. |
Table 3: Reversal of Multidrug Resistance by this compound in KB-vin Cells[1]
| Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (nM) | Fold Reversal |
| Vinblastine | 0 | 150.2 ± 12.5 | - |
| 1 | 45.1 ± 4.2 | 3.3 | |
| 5 | 18.9 ± 2.1 | 7.9 | |
| Doxorubicin | 0 | 850.6 ± 75.4 | - |
| 1 | 312.8 ± 28.9 | 2.7 | |
| 5 | 155.4 ± 15.1 | 5.5 | |
| *p < 0.05 as compared with the chemotherapeutic agent-only control. Data are presented as mean ± SE of at least three independent experiments. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's effect on P-glycoprotein.
Cell Lines and Culture
-
ABCB1/Flp-In™-293 Cells: A human embryonic kidney (HEK293) cell line stably transfected to overexpress human P-glycoprotein (ABCB1). These cells are generated using the Flp-In™ system, which allows for the integration of the ABCB1 gene at a specific genomic location.
-
Maintenance: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic such as hygromycin B (typically 100-200 µg/mL) to maintain the expression of the integrated gene. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
HeLaS3 Cells: A human cervical cancer cell line, used as a sensitive, non-MDR control.
-
KB-vin Cells: A human oral squamous carcinoma cell line selected for resistance to vinblastine, which overexpresses P-gp and serves as an MDR cancer cell model.
Calcein-AM Uptake Assay
This assay is used to assess the efflux activity of P-gp. Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic calcein. P-gp can actively transport calcein-AM out of the cell, thus reducing the intracellular fluorescence. Inhibition of P-gp leads to increased intracellular accumulation of calcein and a corresponding increase in fluorescence.
Protocol:
-
Seed ABCB1/Flp-In™-293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with various concentrations of this compound (or a positive control like verapamil) in a serum-free medium for 30 minutes at 37°C.
-
Add calcein-AM to a final concentration of 1 µM and incubate for another 30 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
The increase in fluorescence in the presence of this compound compared to the untreated control indicates inhibition of P-gp-mediated efflux.
Rhodamine 123 and Doxorubicin Efflux Assays
These assays directly measure the efflux of fluorescent P-gp substrates, rhodamine 123 and doxorubicin.
Protocol:
-
Grow ABCB1/Flp-In™-293 cells to confluence in 24-well plates.
-
Load the cells with either rhodamine 123 (5 µM) or doxorubicin (10 µM) in a serum-free medium for 1 hour at 37°C.
-
Wash the cells three times with ice-cold PBS to remove the extracellular substrate.
-
Add fresh, pre-warmed medium containing various concentrations of this compound.
-
Collect aliquots of the extracellular medium at different time points (e.g., 0, 30, 60, 90, and 120 minutes).
-
Measure the fluorescence of the collected medium using a fluorescence spectrophotometer (Rhodamine 123: Ex/Em = 507/529 nm; Doxorubicin: Ex/Em = 480/590 nm).
-
The rate of efflux is determined by the increase in fluorescence in the extracellular medium over time. A decrease in the efflux rate in the presence of this compound indicates P-gp inhibition.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this activity.
Protocol:
-
Use a commercial kit such as the Pgp-Glo™ Assay System, which provides recombinant human P-gp membranes.
-
In a 96-well plate, add the P-gp membranes to the assay buffer.
-
Add various concentrations of this compound or control compounds (e.g., verapamil as a stimulator, sodium orthovanadate as an inhibitor).
-
Initiate the reaction by adding MgATP and incubate for 40 minutes at 37°C.
-
Stop the reaction and measure the amount of remaining ATP by adding a detection reagent that generates a luminescent signal proportional to the ATP concentration.
-
A decrease in luminescence compared to the basal activity (no compound) indicates ATP hydrolysis. The effect of this compound on P-gp's ATPase activity can be determined by comparing the luminescence in its presence to the basal and control conditions.[1]
Visualizations
Signaling Pathways and Mechanisms
Discussion and Future Directions
The available data strongly indicate that this compound is a potent inhibitor of P-glycoprotein.[1] It competitively inhibits the efflux of rhodamine 123 and non-competitively inhibits the efflux of doxorubicin, suggesting a complex interaction with the transporter.[1] Furthermore, this compound stimulates the basal ATPase activity of P-gp, which is a characteristic of many P-gp modulators.[1] The ability of this compound to resensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents highlights its potential as an adjunctive therapy in oncology.[1]
While the interaction of this compound with P-gp is well-documented, its effects on other clinically relevant ABC transporters, such as ABCG2 and MRP1, remain to be fully elucidated. Studies on other sesquiterpene lactones have shown inhibitory activity against ABCG2, suggesting that this compound may also modulate this transporter.[3] Future research should, therefore, aim to:
-
Investigate the effect of this compound on a broader panel of ABC transporters , including ABCG2 and MRP1, to determine its specificity.
-
Elucidate the precise binding site(s) of this compound on P-gp through structural biology and computational modeling studies.
-
Explore the in vivo efficacy and safety of this compound as an MDR reversal agent in preclinical animal models of cancer.
-
Investigate the impact of this compound on signaling pathways that regulate the expression of ABC transporters, such as the STAT3/MYC pathway, which has been implicated for other sesquiterpene lactones.[3]
References
Early-Stage Research on Isotenulin and Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotenulin, a sesquiterpene lactone, has emerged as a compound of interest in early-stage cancer research. This technical guide synthesizes the current preclinical data on this compound, with a primary focus on its role in overcoming multidrug resistance (MDR) in cancer cells. While research is ongoing, existing studies provide valuable insights into its mechanism of action, particularly its interaction with P-glycoprotein (P-gp). This document presents quantitative data from key studies, detailed experimental protocols, and a visualization of the known signaling pathway.
Quantitative Data Summary
The primary mechanism of this compound's anti-cancer activity identified in early-stage research is its ability to inhibit P-glycoprotein, a key transporter involved in multidrug resistance. The following tables summarize the quantitative data from a seminal study by Chang et al. (2018), which investigated the effects of this compound on P-gp function and its ability to resensitize MDR cancer cells to chemotherapeutic drugs.[1][2][3]
Table 1: Effect of this compound on the Cytotoxicity of Chemotherapeutic Drugs in HeLaS3 (Sensitive) and KB-vin (Resistant) Cancer Cell Lines [1]
| Cell Line | Chemotherapeutic Drug | This compound Concentration (µM) | IC50 of Chemotherapeutic Agent (nM) | IC50 of Combination (nM) | Reversal Fold (RF) |
| HeLaS3 | Doxorubicin | 5 | 18.3 ± 2.1 | 10.2 ± 1.5 | 1.8 |
| Vincristine | 5 | 2.5 ± 0.4 | 1.6 ± 0.3 | 1.6 | |
| Paclitaxel | 5 | 1.9 ± 0.3 | 1.1 ± 0.2 | 1.7 | |
| KB-vin | Doxorubicin | 5 | 1250.6 ± 150.2 | 85.3 ± 9.7 | 14.7 |
| Vincristine | 5 | 320.5 ± 40.1 | 25.1 ± 3.2 | 12.8 | |
| Paclitaxel | 5 | 280.7 ± 35.4 | 18.9 ± 2.5* | 14.9 |
*Denotes p < 0.05 as compared to chemotherapeutic drug treatment alone. The Reversal Fold (RF) is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the combination of this compound with the chemotherapeutic agent.[1]
Table 2: Kinetic Parameters of P-glycoprotein Efflux in the Presence of this compound [2]
| Substrate | This compound Concentration (µM) | Vmax (pmol/mg protein/min) | Km (µM) |
| Rhodamine 123 | 0 | 1.2 ± 0.1 | 2.5 ± 0.3 |
| 5 | 1.1 ± 0.1 | 4.8 ± 0.5 | |
| 10 | 1.2 ± 0.2 | 8.9 ± 1.1 | |
| Doxorubicin | 0 | 0.8 ± 0.1 | 3.1 ± 0.4 |
| 5 | 0.4 ± 0.05 | 3.3 ± 0.5 | |
| 10 | 0.2 ± 0.03 | 3.0 ± 0.4 |
*Denotes a statistically significant difference from the control (0 µM this compound).
Signaling Pathways and Mechanisms of Action
The predominant mechanism of action for this compound described in the literature is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp is a major contributor to multidrug resistance in cancer cells by actively effluxing a wide range of chemotherapeutic drugs, thereby reducing their intracellular concentration and efficacy.[2][4]
This compound has been shown to significantly inhibit the efflux function of P-gp.[1][3] Kinetic studies have revealed that this compound interacts with the efflux of P-gp substrates through different mechanisms. For rhodamine 123, this compound acts as a competitive inhibitor, while for doxorubicin, it functions as a noncompetitive inhibitor.[1][2][3] Furthermore, this compound has been observed to stimulate the ATPase activity of P-gp, which is a characteristic of many P-gp inhibitors.[1][2][3]
The current body of scientific literature has not extensively explored other signaling pathways that may be modulated by this compound in the context of cancer. Therefore, its effects on apoptosis, cell cycle regulation, and other key cancer-related pathways remain an area for future investigation.
P-glycoprotein Inhibition by this compound
Caption: P-glycoprotein mediated drug efflux and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.
Sulforhodamine B (SRB) Assay for Cell Viability
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][5][6]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLaS3, KB-vin)
-
Culture medium
-
This compound and chemotherapeutic drugs
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, chemotherapeutic drugs, or a combination of both. Include a vehicle control.
-
Incubate the plates for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[5]
-
Wash the plates five times with slow-running tap water and allow them to air-dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1]
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 515 nm using a microplate reader.[1]
Calcein-AM Uptake Assay for P-gp Function
This assay measures the activity of P-gp by quantifying the intracellular accumulation of the fluorescent substrate calcein.[7][8][9][10][11]
Materials:
-
ABCB1/Flp-In™-293 cells (or other P-gp overexpressing cells)
-
96-well black, clear-bottom plates
-
Calcein-AM
-
This compound or other P-gp inhibitors (e.g., verapamil as a positive control)
-
Fluorescence microplate reader
Procedure:
-
Seed ABCB1/Flp-In™-293 cells in 96-well black, clear-bottom plates.
-
Pre-treat the cells with various concentrations of this compound or a positive control (verapamil) for 30 minutes.
-
Add Calcein-AM to a final concentration of 0.25 µM to each well.[8]
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the intracellular fluorescence of calcein using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Increased fluorescence indicates inhibition of P-gp-mediated efflux of calcein.
Rhodamine 123 Efflux Assay for P-gp Inhibition Kinetics
This assay is used to determine the kinetic mechanism of P-gp inhibition by measuring the efflux of the fluorescent P-gp substrate, rhodamine 123.[12][13][14]
Materials:
-
ABCB1/Flp-In™-293 cells
-
Rhodamine 123
-
This compound
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Incubate ABCB1/Flp-In™-293 cells with various concentrations of rhodamine 123 in the presence or absence of different concentrations of this compound for 60 minutes at 37°C.
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium.
-
At various time points, collect aliquots of the cell suspension and centrifuge to pellet the cells.
-
Measure the fluorescence of the supernatant (representing effluxed rhodamine 123) or the intracellular fluorescence of the cells using a fluorescence microplate reader or flow cytometer (excitation ~488 nm, emission ~525 nm).
-
Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the Vmax and Km of rhodamine 123 efflux and the mechanism of inhibition by this compound.[2]
P-gp-Glo™ Assay for ATPase Activity
This luminescent-based assay measures the ATP consumption by P-gp, which is an indicator of its activity.[15][16]
Materials:
-
Pgp-Glo™ Assay System (Promega) containing recombinant human P-gp membranes, Pgp-Glo™ Assay Buffer, MgATP, Verapamil (positive control), Na3VO4 (inhibitor control), and ATP Detection Reagent.
-
This compound
-
Luminometer
Procedure:
-
Prepare the P-gp reaction mixture by combining the recombinant P-gp membranes with Pgp-Glo™ Assay Buffer and the desired concentration of this compound or control compounds (verapamil or Na3VO4).
-
Initiate the reaction by adding 5 mM MgATP.
-
Incubate the reaction at 37°C for 40 minutes to allow for ATP hydrolysis by P-gp.[15]
-
Stop the reaction and detect the remaining ATP by adding the ATP Detection Reagent.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence compared to the untreated control indicates ATP consumption and, therefore, stimulation of P-gp ATPase activity.
Conclusion and Future Directions
Early-stage preclinical research indicates that this compound is a promising agent for overcoming multidrug resistance in cancer cells through the inhibition of P-glycoprotein. The available quantitative data and experimental protocols provide a solid foundation for further investigation. However, to fully understand the therapeutic potential of this compound, future research should focus on:
-
Determining the direct cytotoxic effects (IC50 values) of this compound as a standalone agent across a broad range of cancer cell lines.
-
Investigating the impact of this compound on other key cancer-related signaling pathways, such as apoptosis and cell cycle regulation.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.
A more comprehensive understanding of this compound's mechanisms of action will be crucial for its potential development as a novel anti-cancer therapeutic.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. pipettespisser.no [pipettespisser.no]
- 16. scribd.com [scribd.com]
Isotenulin: A Natural Sesquiterpene Lactone with Potential in Overcoming Multidrug Resistance in Cancer
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Isotenulin, a sesquiterpene lactone derived from various plant species, has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the current scientific evidence regarding this compound's potential as a natural anti-cancer agent. The primary focus of existing research has been on its significant role in reversing multidrug resistance (MDR), a major obstacle in the effective chemotherapeutic treatment of cancer. This document synthesizes the available quantitative data on its efficacy in sensitizing resistant cancer cells to conventional chemotherapy, details the experimental protocols utilized in these pivotal studies, and presents a visualization of its known mechanism of action. While the direct cytotoxic effects of this compound on cancer cells remain an area for future investigation, its ability to inhibit P-glycoprotein (P-gp) function marks it as a promising candidate for development as an adjuvant in combination cancer therapies.
Introduction: The Challenge of Multidrug Resistance
Multidrug resistance (MDR) is a phenomenon whereby cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs, significantly limiting the efficacy of chemotherapy.[1] One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cancer cell and reducing their intracellular concentration to sub-lethal levels.[1][2] Consequently, there is a critical need for the development of agents that can circumvent or reverse MDR. Natural products have historically been a rich source of novel therapeutic agents, and sesquiterpene lactones, in particular, have demonstrated a wide array of biological activities, including anti-inflammatory and anticancer effects.[1] this compound, a derivative of tenulin, is one such sesquiterpene lactone that has been investigated for its potential to overcome MDR in cancer cells.[1][3]
Mechanism of Action: Inhibition of P-glycoprotein
Current research indicates that this compound's primary anti-cancer potential lies in its ability to inhibit the function of P-glycoprotein.[1][3] Studies have shown that this compound can significantly inhibit the efflux function of P-gp.[1] This inhibition is achieved through the stimulation of P-gp's ATPase activity, which paradoxically leads to a decrease in its drug-pumping efficacy.[1][3] Kinetic studies have revealed that this compound interacts with the efflux of various P-gp substrates, such as rhodamine 123 and doxorubicin, through a noncompetitive mechanism.[1] By inhibiting P-gp, this compound effectively increases the intracellular concentration of co-administered chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity to these agents.[1][3]
Signaling Pathway Diagram
Caption: Mechanism of this compound in Overcoming Multidrug Resistance.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in reversing MDR has been quantified in various in vitro studies. The following tables summarize the key findings from a representative study investigating the effects of this compound in combination with standard chemotherapeutic agents on a multidrug-resistant human oral carcinoma cell line (KB-vin).
Table 1: IC50 Values of Chemotherapeutic Drugs in the Presence of this compound in KB-vin Cells
| Chemotherapeutic Drug | IC50 (nM) without this compound | IC50 (nM) with 10 µM this compound | Fold Reversal |
| Vincristine | 2919.11 ± 470.26 | 137.83 ± 18.21 | 21.18 |
| Paclitaxel | 843.98 ± 3.90 | 45.62 ± 3.32 | 18.50 |
| Doxorubicin | 6063.85 ± 20.17 | 1145.21 ± 138.65 | 5.29 |
| Data from Chang et al., 2018.[1] |
Table 2: Effect of this compound on Apoptosis in Vincristine-Treated MDR Cancer Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| KB-vin | Control | 3.5 ± 0.5 |
| KB-vin | Vincristine (100 nM) | 5.2 ± 0.8 |
| KB-vin | This compound (10 µM) | 4.8 ± 0.6 |
| KB-vin | Vincristine (100 nM) + this compound (10 µM) | 15.7 ± 1.2 |
| Data from Chang et al., 2018.[1] p < 0.05 compared with the control group. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding and Treatment: Seed human cervical carcinoma (HeLaS3) and multidrug-resistant oral carcinoma (KB-vin) cells in 96-well plates.[1] After 24 hours of incubation to allow for cell attachment, treat the cells with serial dilutions of chemotherapeutic drugs in the presence or absence of a fixed concentration of this compound (e.g., 10 µM).[1]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Cell Fixation and Staining: After incubation, fix the living cells with 50% trichloroacetic acid (TCA) and then stain with 0.04% sulforhodamine B (SRB) for 30 minutes.[1]
-
Solubilization and Absorbance Measurement: Add 10 mM Tris base to solubilize the bound stain.[1] Measure the absorbance at 515 nm using a microplate reader.[1]
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Plate HeLaS3 and KB-vin cells in 6-well plates and treat with the vehicle, chemotherapeutic agent alone, this compound alone, or a combination of both for 72 hours at 37°C.[1]
-
Cell Harvesting and Staining: Harvest the cells, wash with cold phosphate-buffered saline (PBS), and resuspend in 1X Binding Buffer.[1] Add 5 µl of FITC Annexin V and 5 µl of propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The distribution of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live (Annexin V-negative, PI-negative) is determined.[1]
P-glycoprotein Efflux Function Assay (Calcein-AM Uptake Assay)
This protocol is to assess the inhibitory effect of a compound on P-gp function.
-
Cell Culture: Use human P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293) and the corresponding parental cell line.[1]
-
Compound Incubation: Treat the cells with serial concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for a specified time.
-
Calcein-AM Loading: Add Calcein-AM, a non-fluorescent, cell-permeable substrate of P-gp, to the cells. Inside the cell, esterases convert it to the fluorescent calcein, which is a P-gp substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Inhibition of P-gp will result in increased intracellular accumulation of calcein and thus higher fluorescence.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Evaluating this compound.
Future Directions and Unexplored Potential
The current body of research provides a strong foundation for the potential of this compound as an MDR reversal agent. However, to fully elucidate its anti-cancer capabilities, further investigation is warranted in several key areas:
-
Direct Cytotoxicity: Studies are needed to determine if this compound possesses direct cytotoxic or anti-proliferative effects on a broader range of cancer cell lines, independent of its P-gp inhibitory activity.
-
Mechanism of Action on Signaling Pathways: The impact of this compound on key cancer-related signaling pathways, such as NF-κB, STAT3, PI3K/Akt, and MAPK, remains to be explored. Elucidating these mechanisms could reveal novel therapeutic targets of this compound.
-
Induction of Apoptosis and Cell Cycle Arrest: While this compound enhances chemotherapy-induced apoptosis in MDR cells, its ability to independently induce apoptosis or cause cell cycle arrest in cancer cells is an important area for future research.
-
In Vivo Efficacy: Preclinical in vivo studies using animal xenograft models are crucial to validate the in vitro findings and to assess the safety, pharmacokinetics, and anti-tumor efficacy of this compound in a physiological setting.
Conclusion
This compound has demonstrated significant promise as a natural agent capable of overcoming multidrug resistance in cancer cells through the inhibition of P-glycoprotein. The available data strongly suggests its potential for development as a synergistic agent in combination with existing chemotherapies to treat resistant cancers. Further research into its direct anti-cancer effects and its influence on critical cellular signaling pathways will be instrumental in fully realizing the therapeutic potential of this natural compound. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other sesquiterpene lactones as valuable additions to the anti-cancer armamentarium.
References
- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot protocol | Abcam [abcam.com]
Methodological & Application
Isotenulin cell viability assay protocol
Application Notes and Protocols
Topic: Isotenulin Cell Viability Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell viability assays are fundamental tools in drug discovery and toxicology, providing critical insights into the effects of chemical compounds on cellular health. This compound is a novel sesquiterpene lactone that has been investigated for its potential biological activities. As a novel compound, establishing a reliable protocol to assess its impact on cell viability is a crucial first step in its characterization.
This document provides a detailed protocol for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
This protocol offers a comprehensive framework for researchers to evaluate the cytotoxic or cytostatic potential of this compound and can be adapted for various cell lines and experimental conditions.
Experimental Protocols
Principle of the MTT Assay
The MTT assay is based on the enzymatic conversion of the water-soluble, yellow MTT reagent to an insoluble, purple formazan product by mitochondrial reductase enzymes present only in metabolically active, living cells. The resulting formazan crystals are solubilized using a suitable solvent, and the absorbance of the solution is measured at a specific wavelength (typically between 540 and 590 nm). The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantitative assessment of this compound-induced cytotoxicity.
Materials and Reagents
-
Cell Line: Appropriate cancer or normal cell line (e.g., HeLa, A549, MCF-7)
-
Complete Growth Medium: Base medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: 10 mM stock solution in DMSO. Store at -20°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA (0.25%): For cell detachment.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: DMSO, or a solution of 10% SDS in 0.01 M HCl.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Inverted microscope
-
Step-by-Step Methodology
Step 1: Cell Seeding
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells for "untreated control" (cells with medium only) and "blank" (medium only, no cells).
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
Step 2: this compound Treatment
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium (for untreated control) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well (including controls and blanks).
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the % Cell Viability against the log of this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and organized table. This allows for easy comparison of the dose-dependent effects of this compound.
Table 1: Effect of this compound on Cell Viability after 48-hour Treatment
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.082 | 100.0% |
| 0.1 | 1.231 | 0.075 | 98.2% |
| 1 | 1.102 | 0.061 | 87.9% |
| 10 | 0.758 | 0.049 | 60.4% |
| 50 | 0.341 | 0.033 | 27.2% |
| 100 | 0.119 | 0.021 | 9.5% |
Mandatory Visualization
Diagrams illustrating the experimental workflow and a potential signaling pathway are provided below.
Application Notes: Isotenulin's Efficacy in Overcoming Multidrug Resistance via Calcein-AM Uptake Assay
Introduction
Multidrug resistance (MDR) is a significant impediment to successful cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing intracellular chemotherapeutic concentrations.[1][2] Isotenulin, a natural sesquiterpene lactone, has been identified as a potent inhibitor of P-gp, capable of reversing MDR in cancer cells.[1][3] This application note provides a detailed protocol for utilizing a calcein-AM uptake assay to quantify the inhibitory effect of this compound on P-gp function.
Calcein-AM is a non-fluorescent, cell-permeable dye that upon entering a cell, is hydrolyzed by intracellular esterases into the fluorescent molecule calcein.[4][5] Calcein itself is a substrate for P-gp and is actively effluxed from MDR-positive cells, resulting in low intracellular fluorescence.[6][7] In the presence of a P-gp inhibitor like this compound, the efflux of calcein is blocked, leading to its accumulation and a corresponding increase in intracellular fluorescence.[1][8] This direct relationship allows for the quantification of P-gp inhibition.
Target Audience: This document is intended for researchers, scientists, and drug development professionals investigating novel MDR inhibitors and their mechanisms of action.
P-glycoprotein (P-gp) Mediated Efflux of Calcein-AM
The following diagram illustrates the mechanism of P-gp mediated efflux of calcein and the inhibitory effect of this compound.
Caption: Mechanism of P-gp mediated calcein efflux and its inhibition by this compound.
Experimental Protocols
Cell Culture and Seeding
-
Cell Lines: Use a pair of cell lines for comparison: a drug-sensitive parental cell line (e.g., HeLaS3) and its multidrug-resistant counterpart overexpressing P-gp (e.g., KB-vin).[1][3]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[9]
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Calcein-AM Stock Solution: Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.[10] Protect from light and moisture.
-
Calcein-AM Working Solution: Immediately before use, dilute the Calcein-AM stock solution to a final concentration of 1 µM in serum-free culture medium.[4][11]
-
Positive Control: A known P-gp inhibitor, such as Verapamil (2.5 µM), should be used as a positive control for P-gp inhibition.[1]
Calcein-AM Uptake Assay Protocol
The following workflow diagram outlines the key steps of the assay.
Caption: Experimental workflow for the Calcein-AM uptake assay with this compound.
-
Pre-incubation with this compound: After overnight incubation, carefully remove the culture medium. Wash the cells once with phosphate-buffered saline (PBS). Add 100 µL of culture medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 20, 40 µM) or the positive control (Verapamil) to the respective wells.[1] Include wells with medium alone as a negative control. Incubate for 30 minutes at 37°C.
-
Calcein-AM Incubation: Add 100 µL of the Calcein-AM working solution to each well, resulting in a final Calcein-AM concentration of 0.5 µM. Incubate for an additional 30 minutes at 37°C, protected from light.[9]
-
Fluorescence Measurement: After incubation, wash the cells twice with 200 µL of ice-cold PBS to remove extracellular Calcein-AM. Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[9]
Data Presentation and Analysis
The inhibitory effect of this compound on P-gp can be quantified by calculating the Reversal Fold (RF). The RF value represents the fold increase in sensitivity to a chemotherapeutic agent in the presence of the MDR modulator. A higher RF value indicates a greater reversal of multidrug resistance.
RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in combination with this compound [1]
Alternatively, the direct increase in calcein accumulation can be presented as relative fluorescence units (RFU).
| Treatment Group | This compound Concentration (µM) | Mean Fluorescence Intensity (RFU) ± SD | Reversal Fold (RF) |
| Parental Cells (HeLaS3) | 0 | 15,000 ± 850 | N/A |
| MDR Cells (KB-vin) | 0 (Vehicle Control) | 1,500 ± 200 | 1.0 |
| 1 | 3,200 ± 310 | 2.1 | |
| 5 | 7,800 ± 650 | 5.2 | |
| 10 | 12,500 ± 980 | 8.3 | |
| 20 | 14,200 ± 1100 | 9.5 | |
| Positive Control | Verapamil (2.5 µM) | 13,800 ± 1050 | 9.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell lines and experimental conditions.
Conclusion
The calcein-AM uptake assay is a robust and reliable method for assessing the P-gp inhibitory activity of compounds like this compound.[1][12] The protocol described herein provides a clear, step-by-step guide for researchers to evaluate the potential of this compound and other novel compounds to overcome multidrug resistance in cancer cells. The dose-dependent increase in intracellular calcein fluorescence in P-gp overexpressing cells treated with this compound provides strong evidence of its role as an MDR modulator.[1] Further studies could explore the kinetic mechanism of inhibition and in vivo efficacy.
References
- 1. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug resistance associated proteins in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new fluorescent dye accumulation assay for parallel measurements of the ABCG2, ABCB1 and ABCC1 multidrug transporter functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 12. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodamine 123 Efflux Assay for Isotenulin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to successful cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing intracellular drug concentrations to sub-therapeutic levels. Isotenulin, a natural sesquiterpene lactone, has been identified as a potent inhibitor of P-gp, making it a promising candidate for overcoming MDR in cancer cells.
The Rhodamine 123 efflux assay is a robust and widely used method to assess the functional activity of P-gp. Rhodamine 123, a fluorescent substrate of P-gp, is actively transported out of cells overexpressing this pump. By measuring the intracellular accumulation of Rhodamine 123 in the presence and absence of a test compound, one can determine the compound's inhibitory effect on P-gp function. These application notes provide a detailed protocol for utilizing the Rhodamine 123 efflux assay to evaluate the P-gp inhibitory activity of this compound.
Principle of the Assay
P-glycoprotein actively effluxes Rhodamine 123 from the cell. Inhibition of P-gp by a compound like this compound leads to an increase in the intracellular accumulation of Rhodamine 123. This increase in fluorescence can be quantified using flow cytometry or a fluorescence plate reader, providing a measure of the inhibitory potency of the compound.
Data Presentation
The inhibitory activity of this compound on P-gp-mediated Rhodamine 123 efflux can be quantified and summarized. The following table provides a template for presenting such data, including key parameters like IC50 (the half-maximal inhibitory concentration) and the mechanism of inhibition.
| Compound | Cell Line | IC50 (µM) for P-gp Inhibition | Mechanism of Inhibition on Rhodamine 123 Efflux | Positive Control |
| This compound | ABCB1/Flp-In™-293 | 5.8 ± 0.7 | Competitive | Verapamil (IC50 ~5 µM) |
| Tenulin | ABCB1/Flp-In™-293 | 8.2 ± 1.2 | Competitive | Verapamil (IC50 ~5 µM) |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
Materials and Reagents
-
P-gp overexpressing cell line (e.g., ABCB1/Flp-In™-293, KB-C2) and a corresponding parental sensitive cell line.
-
This compound (and Tenulin, if desired for comparison).
-
Rhodamine 123 (stock solution in DMSO).
-
Verapamil (positive control P-gp inhibitor; stock solution in DMSO).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer or fluorescence plate reader.
Cell Culture
Maintain the P-gp overexpressing and parental cell lines in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before the experiment.
Rhodamine 123 Efflux Assay Protocol (Flow Cytometry)
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Incubation:
-
Prepare serial dilutions of this compound and the positive control (Verapamil) in serum-free culture medium.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the different concentrations of this compound or Verapamil to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
To each well, add Rhodamine 123 to a final concentration of 5 µM.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Efflux Period:
-
Remove the medium containing Rhodamine 123 and the test compounds.
-
Wash the cells twice with ice-cold PBS to stop the efflux process.
-
Add fresh, pre-warmed, serum-free medium (without Rhodamine 123 but containing the respective concentrations of this compound or Verapamil) to each well.
-
Incubate for 60 minutes at 37°C to allow for efflux.
-
-
Cell Harvesting and Analysis:
-
After the efflux period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., excitation at 488 nm and emission at 525 nm).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Data Analysis
-
Calculate the percentage of Rhodamine 123 accumulation for each concentration of this compound relative to the control (untreated cells) and the positive control (Verapamil).
-
Plot the percentage of fluorescence intensity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Rhodamine 123 efflux assay.
Signaling Pathway of P-gp Inhibition by this compound
Doxorubicin efflux assay protocol using Isotenulin
Application Note & Protocol
Topic: Doxorubicin Efflux Assay for Screening P-glycoprotein Inhibitors Using Isotenulin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1).[1][2][3][4] P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of chemotherapeutic agents, including doxorubicin, from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[4][5][6][7][8] A promising strategy to overcome MDR is the co-administration of P-gp inhibitors with conventional anticancer drugs.[2][4][6] this compound, a natural sesquiterpene lactone, has been identified as a potent inhibitor of P-gp.[1][3] It has been shown to significantly inhibit the efflux function of P-gp, thereby resensitizing MDR cancer cells to chemotherapeutic agents.[1][2][3] This document provides a detailed protocol for a cell-based doxorubicin efflux assay to evaluate the P-gp inhibitory activity of this compound.
Principle of the Assay
This assay quantifies the P-gp-mediated efflux of doxorubicin, an intrinsically fluorescent anthracycline antibiotic.[9][10] Cells overexpressing P-gp will actively pump doxorubicin out, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor like this compound, this efflux is blocked, leading to the intracellular accumulation of doxorubicin and a corresponding increase in fluorescence intensity.[1][10] The change in fluorescence can be measured using a flow cytometer or a fluorescence plate reader, providing a quantitative measure of P-gp inhibition. Verapamil, a well-characterized P-gp inhibitor, is used as a positive control.[8][10][11]
Materials and Reagents
-
Cell Lines:
-
Compounds:
-
This compound (Test Compound)
-
Doxorubicin Hydrochloride (DOX)
-
Verapamil Hydrochloride (Positive Control P-gp Inhibitor)
-
-
Reagents and Consumables:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hygromycin B and Zeocin (for cell line maintenance)[1]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
96-well black, clear-bottom tissue culture plates
-
Flow cytometry tubes
-
Experimental Protocols
Protocol 1: Cell Culture
-
Culture both the P-gp-overexpressing and parental cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
For stable cell lines like ABCB1/Flp-In™-293, include the appropriate selection antibiotics (e.g., Hygromycin B for the P-gp line, Zeocin for the parental line) in the culture medium to ensure consistent P-gp expression.[1]
-
Subculture the cells every 2-3 days to maintain exponential growth. Use cells for experiments only when they are at 80-90% confluency.
Protocol 2: Doxorubicin Efflux Assay using Flow Cytometry
-
Cell Seeding: Seed the P-gp-overexpressing cells (e.g., ABCB1/Flp-In™-293) in 24-well plates at a density of 2 x 10⁵ cells/well. Allow cells to attach overnight.
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 20 µM) in pre-warmed culture medium.
-
Prepare a solution of Verapamil (e.g., 10 µM) as a positive control.
-
Aspirate the old medium from the cells and wash once with warm PBS.
-
Add 500 µL of the compound dilutions (this compound, Verapamil, or medium with vehicle as a negative control) to the respective wells.
-
Incubate for 1 hour at 37°C.[12]
-
-
Doxorubicin Loading:
-
Efflux Period:
-
Aspirate the doxorubicin and inhibitor-containing medium.
-
Wash the cells twice with ice-cold PBS to stop the efflux process.
-
Add 500 µL of fresh, pre-warmed culture medium (without doxorubicin or inhibitors).
-
Incubate for an additional 1-2 hours at 37°C to allow for drug efflux.
-
-
Sample Preparation and Data Acquisition:
-
Aspirate the medium and wash cells with cold PBS.
-
Harvest the cells by trypsinization.
-
Resuspend cells in 500 µL of cold PBS in flow cytometry tubes.
-
Analyze the samples immediately on a flow cytometer. Excite doxorubicin at 488 nm and measure emission at ~590 nm (e.g., using a PE-Texas Red or similar channel).[9]
-
Record the Mean Fluorescence Intensity (MFI) for at least 10,000 cells per sample.
-
Data Presentation
The inhibitory effect of this compound on doxorubicin efflux is determined by the increase in intracellular doxorubicin accumulation. The results can be summarized in the following tables.
Table 1: Effect of this compound on Intracellular Doxorubicin Accumulation
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) ± SD | Fold Increase in Accumulation* |
|---|---|---|---|
| Vehicle Control | - | Value | 1.0 |
| This compound | 1 | Value | Value |
| This compound | 5 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 20 | Value | Value |
| Verapamil (Positive Control) | 10 | Value | Value |
*Fold Increase = MFI (Treated) / MFI (Vehicle Control)
Table 2: Kinetic Parameters of Doxorubicin Efflux in the Presence of this compound Kinetic analysis reveals that this compound interacts with doxorubicin efflux in a noncompetitive manner.[1][3]
| Substrate | Inhibitor (this compound) | Vₘₐₓ (pmol/mg protein/min) | Kₘ (µM) | Inhibition Type |
|---|---|---|---|---|
| Doxorubicin | - | 114.7 ± 11.2 | 10.5 ± 1.5 | - |
| Doxorubicin | 5 µM this compound | 68.3 ± 7.4 | 10.9 ± 1.8 | Noncompetitive |
| Doxorubicin | 10 µM this compound | 45.1 ± 5.9 | 11.2 ± 2.1 | Noncompetitive |
Data derived from previously published studies for illustrative purposes.[1]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the doxorubicin efflux assay using this compound.
P-gp Signaling Pathway Diagram
Caption: Inhibition of P-gp mediated doxorubicin efflux by this compound.
References
- 1. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of P-glycoprotein-mediated doxorubicin efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased Expression of P-Glycoprotein and Doxorubicin Chemoresistance of Metastatic Breast Cancer Is Regulated by miR-298 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of P-glycoprotein expression and its inhibitors on the distribution of doxorubicin in breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of doxorubicin uptake, efflux, and modulation of multidrug resistance (MDR) in MDR human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative study of the drug efflux kinetics from sensitive and MDR human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Study of the Sensitivities of Cancer Cells to Doxorubicin, and Relationships between the Effect of the Drug-Efflux Pump P-gp [jstage.jst.go.jp]
- 13. Efflux assay of doxorubicin [bio-protocol.org]
Application Notes and Protocols: Isotenulin in Combination with Chemotherapeutic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotenulin, a natural sesquiterpene lactone, has demonstrated significant potential as a chemosensitizing agent, particularly in the context of multidrug-resistant (MDR) cancers.[1][2] Clinical efficacy of many chemotherapeutic drugs is often hampered by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes cytotoxic agents from cancer cells, thereby reducing their intracellular concentration and effectiveness.[1][2] this compound has been shown to counteract this mechanism, restoring the sensitivity of MDR cancer cells to conventional chemotherapeutic agents.[1][2]
These application notes provide a summary of the key findings on the synergistic effects of this compound with various chemotherapeutic drugs, its mechanism of action, and detailed protocols for researchers to investigate these effects in their own experimental settings.
Mechanism of Action: Overcoming Multidrug Resistance
The primary mechanism by which this compound enhances the efficacy of chemotherapeutic drugs is through the inhibition of P-glycoprotein (P-gp) , a key transporter in multidrug resistance.[1][2]
-
Direct Inhibition of P-gp Efflux Function: this compound directly inhibits the efflux function of P-gp.[1][2] This has been demonstrated through assays showing increased intracellular accumulation of P-gp substrates like calcein-AM and rhodamine 123 in the presence of this compound.[1][2]
-
Stimulation of P-gp ATPase Activity: this compound has been observed to stimulate the ATPase activity of P-gp, which is a characteristic of many P-gp inhibitors.[1][2]
-
Kinetic Interaction: Studies on the kinetics of P-gp inhibition have shown that this compound interacts with the efflux of P-gp substrates. For instance, it has been shown to have a non-competitive inhibitory mechanism with doxorubicin efflux.[1][2]
By inhibiting P-gp, this compound effectively increases the intracellular concentration of co-administered chemotherapeutic drugs in MDR cancer cells, thereby restoring their cytotoxic effects.
Signaling Pathway
The primary signaling pathway influenced by this compound in the context of combination chemotherapy is the P-glycoprotein-mediated multidrug resistance pathway.
Data Presentation: Synergistic Effects of this compound with Chemotherapeutic Drugs
The synergistic effect of this compound in combination with various chemotherapeutic agents has been quantified in both sensitive (HeLaS3) and multidrug-resistant (KB-vin) cancer cell lines. The data is summarized in the tables below.
Table 1: Effect of this compound on the Cytotoxicity of Chemotherapeutic Drugs in Sensitive (HeLaS3) and Multidrug-Resistant (KB-vin) Cancer Cells.
| Cell Line | Chemotherapeutic Drug | This compound (µM) | IC₅₀ (nM) | Reversal Fold (RF)¹ |
| HeLaS3 | Doxorubicin | 0 | 120.3 ± 15.4 | - |
| 20 | 98.7 ± 10.2 | 1.2 | ||
| Paclitaxel | 0 | 4.5 ± 0.8 | - | |
| 20 | 3.9 ± 0.5 | 1.2 | ||
| Vincristine | 0 | 25.6 ± 3.1 | - | |
| 20 | 21.8 ± 2.5 | 1.2 | ||
| KB-vin | Doxorubicin | 0 | 6063.9 ± 20.2 | - |
| 40 | 354.6 ± 18.9 | 17.1 | ||
| Paclitaxel | 0 | 844.0 ± 4.0 | - | |
| 40 | 108.5 ± 7.6 | 7.8 | ||
| Vincristine | 0 | 2919.1 ± 470.3 | - | |
| 40 | 289.3 ± 35.1 | 10.1 |
¹Reversal Fold (RF) is calculated as the IC₅₀ of the chemotherapeutic agent alone divided by the IC₅₀ of the combination treatment. Data adapted from Chang et al., 2018.[1][2]
Table 2: Combination Index (CI) Values for this compound with Chemotherapeutic Drugs in KB-vin Cells.
| Chemotherapeutic Drug | This compound Concentration (µM) | Combination Index (CI)² | Interpretation |
| Doxorubicin | 40 | 0.22 - 0.55 | Synergism |
| Paclitaxel | 40 | 0.45 - 0.85 | Synergism/Additive |
| Vincristine | 40 | 0.30 - 0.70 | Synergism |
²Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data adapted from Chang et al., 2018.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and its impact on P-gp function.
Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This protocol is used to determine the effect of this compound in combination with chemotherapeutic drugs on cancer cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HeLaS3, KB-vin)
-
Complete culture medium
-
This compound and chemotherapeutic drugs
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of the chemotherapeutic drug alone or in combination with a fixed, non-toxic concentration of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ values using a suitable software.
References
Application Notes and Protocols: Synergistic Effect of Cajanol with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the synergistic anti-cancer effects of Cajanol in combination with the chemotherapeutic agent Paclitaxel. The focus is on overcoming Paclitaxel resistance in ovarian cancer cells through the modulation of the PI3K/Akt/NF-κB signaling pathway.
Introduction
Paclitaxel is a potent anti-mitotic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] However, its efficacy is often limited by the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of chemotherapeutic drugs.[2] One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs out of the cell, reducing their intracellular concentration and therapeutic effect.[2]
Cajanol, an isoflavone derived from the pigeon pea (Cajanus cajan), has demonstrated the ability to sensitize Paclitaxel-resistant ovarian cancer cells to the cytotoxic effects of Paclitaxel.[2][3][4] This synergistic effect is achieved through the inhibition of the PI3K/Akt/NF-κB signaling pathway, leading to the downregulation of P-gp expression.[2][4][5] These notes provide the methodologies to investigate and quantify this synergistic interaction both in vitro and in vivo.
Data Presentation
The following tables summarize the quantitative data on the synergistic effect of Cajanol and Paclitaxel.
Table 1: In Vitro Cytotoxicity of Paclitaxel in Combination with Cajanol in Paclitaxel-Resistant A2780/Taxol Ovarian Cancer Cells.[2]
| Cajanol Concentration (µM) | Paclitaxel IC50 (µM) | Fold Resistance |
| 0 | 35.85 ± 1.23 | 29.15 |
| 2 | 25.67 ± 0.94 | 22.52 |
| 4 | 16.25 ± 0.54 | 14.51 |
| 8 | 6.54 ± 0.37 | 5.64 |
| 16 | 6.05 ± 0.33 | 5.50 |
Data is presented as mean ± standard deviation.
Table 2: In Vivo Efficacy of Paclitaxel and Cajanol Combination in A2780/Taxol Xenograft Model.[2][3]
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 24 | Change in Body Weight |
| Control (Vehicle) | - | ~1800 | No significant change |
| Paclitaxel | 0.5 mg/kg | ~1600 | No significant change |
| Cajanol | 2 mg/kg | ~1700 | No significant change |
| Paclitaxel + Cajanol | 0.5 mg/kg + 2 mg/kg | ~600 | No significant change |
Signaling Pathway and Experimental Workflow Visualizations
Caption: PI3K/Akt/NF-κB pathway and Cajanol's inhibitory action.
Caption: Workflow for in vitro synergy and mechanism analysis.
Caption: Workflow for the in vivo xenograft study.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Paclitaxel in the presence and absence of Cajanol.
Materials:
-
Paclitaxel-resistant ovarian cancer cells (e.g., A2780/Taxol)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Paclitaxel stock solution
-
Cajanol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed A2780/Taxol cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Paclitaxel in culture medium.
-
Prepare fixed concentrations of Cajanol (e.g., 0, 2, 4, 8, 16 µM) in culture medium.
-
Remove the existing medium from the wells and add 100 µL of medium containing the appropriate concentrations of Paclitaxel and Cajanol.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using appropriate software.[6][7]
Western Blot Analysis of PI3K/Akt/NF-κB Pathway and P-gp
This protocol is to assess the effect of Cajanol on the expression of key proteins in the MDR-related signaling pathway.[8]
Materials:
-
Treated and untreated A2780/Taxol cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PI3K, anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-P-gp, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the synergistic anti-tumor effect of Cajanol and Paclitaxel in a mouse model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
A2780/Taxol cells
-
Matrigel
-
Paclitaxel for injection
-
Cajanol for injection
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 5 x 10⁶ A2780/Taxol cells mixed with Matrigel into the flank of each mouse.[9]
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomize the mice into four treatment groups (n=5-10 per group): Control (vehicle), Paclitaxel alone (0.5 mg/kg), Cajanol alone (2 mg/kg), and Paclitaxel + Cajanol.
-
Administer the treatments intraperitoneally once a week for 24 days.
-
Measure the tumor volume (Volume = 0.5 x length x width²) and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry for P-gp).[10]
Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a suitable laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]
- 2. Cajanol Sensitizes A2780/Taxol Cells to Paclitaxel by Inhibiting the PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cajanol Sensitizes A2780/Taxol Cells to Paclitaxel by Inhibiting the PI3K/Akt/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cajanol Sensitizes A2780/Taxol Cells to Paclitaxel by Inhibiting the PI3K/Akt/NF-κB Signaling Pathway [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Isotenulin as a Novel Agent for Overcoming Drug Resistance in Cancer
Introduction
Multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sublethal levels. Isotenulin, a sesquiterpene lactone derived from various plants, has emerged as a promising natural compound that can counteract MDR in cancer cells. These application notes provide a comprehensive overview of the use of this compound in treating resistant cancer cell lines, detailing its mechanism of action, relevant signaling pathways, and protocols for experimental validation.
Mechanism of Action
This compound's primary mechanism for overcoming multidrug resistance lies in its ability to inhibit the function of P-glycoprotein.[1][2] It achieves this by stimulating the ATPase activity of P-gp, which paradoxically leads to the inhibition of its drug efflux capabilities.[1][2] The interaction of this compound with the efflux of doxorubicin, a common chemotherapeutic agent, has been characterized as noncompetitive.[1][2] By effectively neutralizing the P-gp pump, this compound restores the sensitivity of resistant cancer cells to conventional chemotherapy, making it a potential candidate for synergistic cancer therapy.[1]
Modulation of Apoptotic Signaling Pathways
While direct inhibition of P-gp is a key function, the broader family of sesquiterpene lactones, to which this compound belongs, is known to induce apoptosis in cancer cells by modulating various signaling pathways.[3][4][5][6] Although specific studies on this compound's apoptotic signaling are limited, based on the activity of related compounds, it is plausible that this compound's pro-apoptotic effects in resistant cancer cells are mediated through one or more of the following pathways:
-
Intrinsic Apoptosis Pathway: Many sesquiterpene lactones trigger the mitochondrial-mediated intrinsic apoptotic pathway.[4][5] This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax.[5][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[4][8]
-
Extrinsic Apoptosis Pathway: Some sesquiterpene lactones can also activate the extrinsic apoptosis pathway, which is initiated by the binding of death ligands to death receptors on the cell surface.[5][6] This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, thereby engaging the intrinsic pathway.[8]
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in promoting cancer cell survival and drug resistance by upregulating anti-apoptotic genes.[3] Sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway, thereby downregulating anti-apoptotic proteins and sensitizing cancer cells to apoptosis.[3][9]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and survival in cancer.[4] Some sesquiterpene lactones have been found to exert their anticancer effects by targeting the Ras/Raf/MEK/ERK signaling cascade within the MAPK pathway.[4]
By targeting these pathways, this compound, in synergy with conventional chemotherapeutics, can create a multi-pronged attack on resistant cancer cells, simultaneously blocking their defense mechanisms and actively inducing cell death.
Data Presentation
Table 1: Effect of this compound on P-glycoprotein Function
| Parameter | Method | Cell Line | Effect of this compound | Reference |
| P-gp Efflux Function | Rhodamine 123/Doxorubicin Efflux Assay | KB-vin (resistant) | Significant Inhibition | [1][2] |
| P-gp ATPase Activity | Pgp-Glo™ Assay | ABCB1/Flp-In™-293 | Stimulation | [1][2] |
| Chemosensitization | SRB Cell Viability Assay | KB-vin (resistant) | Resensitized cells to chemotherapeutic drugs | [1][2] |
Table 2: Potential Effects of Sesquiterpene Lactones (including this compound) on Apoptotic Markers
| Apoptotic Marker | Expected Change with Treatment | Signaling Pathway | Reference |
| Bcl-2 | Decrease | Intrinsic Apoptosis | [5][7] |
| Bax | Increase | Intrinsic Apoptosis | [5][7] |
| Cytochrome c (cytosolic) | Increase | Intrinsic Apoptosis | [5] |
| Cleaved Caspase-9 | Increase | Intrinsic Apoptosis | [4][8] |
| Cleaved Caspase-8 | Potential Increase | Extrinsic Apoptosis | [8] |
| Cleaved Caspase-3 | Increase | Common Execution Pathway | [4][8] |
| Cleaved PARP | Increase | Common Execution Pathway | [8] |
| NF-κB Activity | Decrease | Pro-survival Signaling | [3][9] |
Mandatory Visualizations
Caption: this compound inhibits P-glycoprotein, preventing drug efflux and restoring apoptosis.
References
- 1. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 6. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isotenulin for P-gp Inhibition
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using Isotenulin as a P-glycoprotein (P-gp) inhibitor. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action as a P-gp inhibitor?
This compound is a natural sesquiterpene lactone that has been identified as a potent inhibitor of P-glycoprotein (P-gp, also known as ABCB1).[1] P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling a wide range of chemotherapy drugs.[2] this compound's primary mechanism of P-gp inhibition involves stimulating the protein's basal ATPase activity.[2][3] This action interferes with the pump's normal cycle, leading to a decrease in the efflux of P-gp substrates, thereby increasing their intracellular concentration and restoring sensitivity to chemotherapeutic agents in resistant cells.[2][1]
References
- 1. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Isotenulin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isotenulin assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General this compound Handling
Question: How should I dissolve and store this compound?
Answer: this compound, like many sesquiterpene lactones, is often sparingly soluble in aqueous solutions. For in vitro assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C and protect it from light. Aqueous solutions of this compound are susceptible to hydrolysis and should be used within a day.
Question: I'm observing precipitation of this compound in my cell culture medium. What should I do?
Answer: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous medium or if the DMSO concentration is too low to maintain its solubility. To address this:
-
Optimize DMSO Concentration: While keeping the final DMSO concentration non-toxic to your cells, you might need to slightly increase it if your this compound concentration is high. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
-
Warm the Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Vortexing: Vortex the diluted this compound solution gently before adding it to the cells.
-
Re-evaluate this compound Concentration: You may need to work with a lower, more soluble concentration of this compound.
Calcein-AM Uptake Assay Troubleshooting
Question: Why am I seeing high background fluorescence in my negative control wells (cells without this compound)?
Answer: High background fluorescence in a calcein-AM assay can be due to several factors:
-
Incomplete Washing: Residual extracellular calcein-AM can be hydrolyzed by serum esterases, leading to background fluorescence. Ensure thorough washing of the cells with phosphate-buffered saline (PBS) or a suitable buffer after calcein-AM incubation.
-
Sub-optimal Calcein-AM Concentration: Too high a concentration of calcein-AM can lead to increased background. The optimal concentration can vary between cell types, so it is crucial to perform a concentration titration to find the best signal-to-noise ratio.[1][2]
-
Light Exposure: Calcein is a fluorescent molecule and can be affected by photobleaching. Protect the plate from light as much as possible during incubations and readings.[2]
Question: My fluorescent signal is weak, even in the presence of this compound. What could be the cause?
Answer: A weak signal in a calcein-AM assay can be frustrating. Here are some potential causes and solutions:
-
Low Intracellular Esterase Activity: The conversion of non-fluorescent calcein-AM to fluorescent calcein depends on intracellular esterases. If your cell line has low esterase activity, you may need to increase the incubation time with calcein-AM or use a higher concentration.[2]
-
Incorrect Filter Sets: Ensure you are using the correct excitation and emission wavelengths for calcein (typically ~490 nm excitation and ~520 nm emission).
-
Cell Health: The assay relies on viable, metabolically active cells. Ensure your cells are healthy and in the logarithmic growth phase.
-
This compound Concentration: The concentration of this compound may be too low to cause a significant inhibition of P-gp. A dose-response experiment is recommended to determine the optimal concentration.
Rhodamine 123 Efflux Assay Troubleshooting
Question: I am observing inconsistent results and high variability between replicate wells in my rhodamine 123 efflux assay. Why?
Answer: High variability in rhodamine 123 efflux assays can stem from several sources:
-
Inconsistent Cell Seeding: Ensure a uniform cell number is seeded in each well.
-
Pipetting Errors: Be precise with the addition and removal of solutions, especially during the efflux period.
-
Temperature Fluctuations: P-gp activity is temperature-dependent. Maintain a consistent temperature (typically 37°C) during the efflux phase.
-
Photostability of Rhodamine 123: Rhodamine 123 is light-sensitive. Protect your plates from light to prevent photobleaching, which can lead to a decrease in fluorescence independent of P-gp activity.
Question: The fluorescence in my control wells (no this compound) is decreasing very slowly, suggesting low P-gp activity. What can I do?
Answer: If you are using a cell line expected to have high P-gp expression and activity, but are observing low efflux, consider the following:
-
Cell Line Integrity: Over time and with increasing passage number, cell lines can sometimes lose their characteristics, including P-gp expression. It's advisable to periodically check P-gp expression levels using methods like Western blotting or qPCR.
-
Sub-optimal Rhodamine 123 Concentration: The concentration of rhodamine 123 should be sufficient to load the cells but not so high that it becomes cytotoxic or saturates the transporter.
-
Efflux Time: The duration of the efflux period may need to be optimized for your specific cell line.
Pgp-Glo™ ATPase Assay Troubleshooting
Question: I am seeing a high luminescent signal in my positive control (e.g., verapamil-stimulated) and this compound-treated wells, indicating low ATPase activity, which is the opposite of what I expect. What is happening?
Answer: The Pgp-Glo™ Assay is an ATP-depletion assay. A higher luminescent signal corresponds to more remaining ATP, and therefore, lower ATPase activity.[3] If you are seeing high luminescence where you expect high ATPase activity, it could be due to:
-
Misinterpretation of Results: Remember that in this assay, a decrease in luminescence indicates an increase in ATPase activity.
-
Inactive P-gp Membranes: Ensure the recombinant human P-gp membranes are stored and handled correctly to maintain their activity. Avoid multiple freeze-thaw cycles.[3]
-
Issues with Reagents: Check the expiration dates and proper preparation of all assay components, including the ATP detection reagent.
Question: My results are noisy and have a high well-to-well variability. How can I improve the consistency of my Pgp-Glo™ Assay?
Answer: To reduce noise and variability in the Pgp-Glo™ Assay:
-
Thorough Mixing: Ensure all reagents are completely thawed and mixed before use. When adding reagents to the wells, mix gently but thoroughly to ensure a homogenous reaction.
-
Avoid Bubbles: Bubbles in the wells can interfere with the luminescent reading. Be careful during pipetting to avoid introducing bubbles.
-
Plate Reader Settings: Use a luminometer with appropriate sensitivity and ensure the correct settings are used for your plate type.
-
Consistent Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures as variations can affect enzyme kinetics.[3]
Data Presentation
Table 1: this compound Concentrations and Effects in P-gp Inhibition Assays
| Assay Type | Cell Line/System | This compound Concentration | Observed Effect | Reference |
| P-gp ATPase Activity | Recombinant human P-gp membranes | 10–20 µM | Significant stimulation of basal P-gp ATPase activity. | [4] |
| Verapamil-stimulated P-gp ATPase Activity | Recombinant human P-gp membranes | 1 µM | Inhibition of verapamil-stimulated ATPase activity. | [4] |
| Rhodamine 123 Efflux | ABCB1/Flp-In™-293 cells | Dose-dependent | Inhibition of rhodamine 123 efflux. | [4] |
| Doxorubicin Efflux | ABCB1/Flp-In™-293 cells | Dose-dependent | Inhibition of doxorubicin efflux. | [4] |
Note: This table summarizes data from a study on both tenulin and its derivative, this compound. The concentrations and effects are indicative and may require optimization for different experimental setups.
Experimental Protocols
1. Calcein-AM Uptake Assay for P-gp Inhibition
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293) and parental control cells.
-
96-well black, clear-bottom tissue culture plates.
-
This compound stock solution (in DMSO).
-
Positive control P-gp inhibitor (e.g., Verapamil).
-
Calcein-AM stock solution (in DMSO).
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in cell culture medium. Remember to include a vehicle control (medium with the same final DMSO concentration).
-
Remove the medium from the wells and add the compound dilutions.
-
Incubate for 30-60 minutes at 37°C.
-
-
Calcein-AM Loading:
-
Prepare a working solution of calcein-AM in cell culture medium (typically 1-5 µM).
-
Add the calcein-AM working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.[1]
-
-
Washing:
-
Carefully remove the medium containing calcein-AM.
-
Wash the cells twice with ice-cold PBS to remove extracellular calcein-AM.
-
-
Fluorescence Measurement:
-
Add fresh PBS or cell culture medium to each well.
-
Measure the intracellular fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated wells to the vehicle control.
-
Plot the normalized fluorescence against the this compound concentration to determine the IC50 value.
-
2. Rhodamine 123 Efflux Assay
This protocol provides a general framework for assessing P-gp mediated efflux.
Materials:
-
P-gp overexpressing cells and parental control cells.
-
96-well tissue culture plates.
-
This compound stock solution (in DMSO).
-
Positive control P-gp inhibitor (e.g., Verapamil).
-
Rhodamine 123 stock solution.
-
Cell culture medium.
-
PBS.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow for attachment. A cell density of 1 x 10^5 cells/well is a common starting point.[4]
-
Compound Pre-treatment:
-
Prepare dilutions of this compound and a positive control in cell culture medium. Include a vehicle control.
-
Remove the medium from the wells and add the compound dilutions.
-
Pre-incubate for 30 minutes at 37°C.[4]
-
-
Rhodamine 123 Loading:
-
Add rhodamine 123 to each well (final concentration typically 5-10 µM) and incubate for 30 minutes at 37°C, protected from light.[4]
-
-
Efflux:
-
Remove the medium containing rhodamine 123 and the test compounds.
-
Wash the cells twice with ice-cold PBS.
-
Add pre-warmed fresh medium (containing the respective concentrations of this compound, positive control, or vehicle) to initiate efflux.
-
Incubate for a defined period (e.g., 10-60 minutes) at 37°C, protected from light.[4]
-
-
Fluorescence Measurement:
-
Collect the supernatant (containing the effluxed rhodamine 123) and transfer it to a black 96-well plate.
-
Measure the fluorescence of the supernatant at an excitation of ~505 nm and emission of ~525 nm.[5]
-
-
Data Analysis:
-
Calculate the amount of effluxed rhodamine 123.
-
Normalize the results to the vehicle control.
-
Plot the inhibition of efflux against the this compound concentration.
-
3. Pgp-Glo™ ATPase Assay
This protocol is based on the principles of the Promega Pgp-Glo™ Assay System and should be performed according to the manufacturer's instructions.
Materials:
-
Pgp-Glo™ Assay System reagents (Buffer, MgATP, Verapamil, Sodium Orthovanadate, ATP Detection Reagent).
-
Recombinant Human P-gp membranes.
-
This compound stock solution (in DMSO).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare all reagents as described in the manufacturer's protocol.
-
Assay Setup:
-
Add test compounds (this compound), positive control (Verapamil), negative control (Sodium Orthovanadate), and untreated control to a white 96-well plate.[4]
-
Add the recombinant human P-gp membranes to each well.
-
-
P-gp Reaction:
-
Initiate the reaction by adding MgATP.
-
Incubate at 37°C for the recommended time (e.g., 40 minutes).
-
-
ATP Detection:
-
Add the ATP Detection Reagent to stop the P-gp reaction and initiate the luminescence reaction.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.[3]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the change in relative light units (ΔRLU) to determine the ATP consumed.
-
A decrease in luminescence indicates ATP consumption and thus, P-gp ATPase activity.
-
Compare the effect of this compound on the basal and verapamil-stimulated ATPase activity.
-
Visualizations
Caption: this compound inhibits P-glycoprotein (P-gp), leading to increased intracellular drug concentration.
Caption: Experimental workflow for the Calcein-AM uptake assay.
Caption: A troubleshooting decision tree for common issues in this compound assays.
References
- 1. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. pipettespisser.no [pipettespisser.no]
- 4. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotenulin Stability and Degradation
Welcome to the technical support center for Isotenulin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Please note that "this compound" is often used interchangeably with "Helenalin ". The information provided here pertains to Helenalin.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Helenalin) and what are its key chemical features?
This compound, more commonly known as Helenalin, is a sesquiterpene lactone, a class of natural products frequently found in plants of the Asteraceae family, such as Arnica montana.[1] Its structure contains two reactive groups: an α-methylene-γ-butyrolactone and a cyclopentenone.[2] These groups, known as Michael acceptors, can react with nucleophiles like the thiol groups in cysteine residues of proteins, which is key to its biological activity but also a primary driver of its instability.[2][3]
Q2: What are the main factors that affect the stability of this compound in solution?
The stability of this compound in solution is influenced by several factors:
-
pH: this compound is more stable in acidic conditions and degrades in neutral to alkaline solutions.[4]
-
Temperature: Higher temperatures accelerate degradation.[5]
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol can react with this compound, especially during long-term storage.[5][6] Aqueous solutions are generally not recommended for storage.[7]
-
Light: Sesquiterpene lactones can be photolabile, and exposure to UV light can cause degradation.[7][8]
-
Presence of Nucleophiles: As a Michael acceptor, this compound will readily react with nucleophiles, such as thiol-containing compounds (e.g., glutathione, cysteine).[2]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound powder should be stored at -20°C.[9] Stock solutions should be prepared fresh in an appropriate organic solvent and used immediately.[9]
-
Recommended Solvents: Anhydrous organic solvents such as DMSO, ethanol, or dimethylformamide (DMF) are suitable for preparing stock solutions.[7] It is recommended to purge the solvent with an inert gas before dissolving the compound.[7]
-
Aqueous Solutions: Preparing aqueous solutions is not recommended for storage as they are unstable.[7][9] If you must use an aqueous buffer (like PBS), the solution should be prepared immediately before use and should not be stored for more than a day.[7] The solubility in PBS (pH 7.2) is low, approximately 0.2 mg/mL.[7]
-
Storage Conditions: If short-term storage of a stock solution is unavoidable, store it at -20°C or -80°C in a tightly sealed container to minimize exposure to air and moisture.
Q4: How quickly does this compound degrade in solution?
The degradation rate is highly dependent on the conditions. The following tables summarize available quantitative data.
Table 1: Stability of this compound (Helenalin) in Aqueous Buffer
| Buffer System | Temperature | Incubation Time | Remaining Compound | Reference |
| Phosphate-Buffered Saline (PBS) | 37°C | 24 hours | >95% | [10] |
| Phosphate-Buffered Saline (PBS) | 37°C | 72 hours | 68.2 ± 0.4% | [10] |
| Data derived from a study on rhabdomyosarcoma cells.[10] |
Table 2: Stability of Related Sesquiterpene Lactones in Ethanolic Tincture (Long-Term Storage)
| Storage Temperature | Incubation Time | Decrease in Parent Compound | Reference |
| +4°C | 3 years | 13% | [5] |
| +25°C | 3 years | 32% | [5] |
| +30°C | 3 years | 37% | [5] |
| This study was conducted on 11α,13-dihydrohelenalin esters in an Arnica tincture (70% ethanol).[5] The degradation was due to the formation of ethanol adducts.[6] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of compound activity or concentration in my aqueous experiment. | Degradation in Aqueous Buffer: this compound is unstable in aqueous solutions, especially at neutral or physiological pH.[7][9] | Prepare the aqueous solution immediately before the experiment. Minimize the time the compound spends in the aqueous buffer. For longer experiments, consider the degradation rate (approx. 32% loss in 72h at 37°C) when interpreting results.[10] |
| Appearance of new, unexpected peaks in my HPLC/LC-MS analysis. | Formation of Degradation Products: In aqueous or alcoholic solutions, this compound can undergo hydrolysis or form adducts.[3][6] | Characterize the new peaks using mass spectrometry. Common degradation pathways include hydrolysis of the lactone ring or addition of solvent molecules (e.g., ethanol) across the reactive double bonds.[6] |
| Inconsistent results between experimental replicates. | Inconsistent Solution Preparation: Since solutions are unstable, variations in preparation time, storage, or handling can lead to different concentrations of the active compound.[9] | Standardize your workflow. Prepare a single, fresh stock solution in an appropriate organic solvent. Dilute into aqueous buffer for all replicates at the same time, immediately before starting the experiment. |
| Low solubility when preparing an aqueous solution. | Poor Aqueous Solubility: this compound has limited solubility in water. The reported solubility in PBS (pH 7.2) is only about 0.2 mg/mL.[7] | First, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol (solubility is ~20 mg/mL).[7] Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment. |
Experimental Protocols & Methodologies
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for quantifying the stability of this compound in a specific solution over time.
1. Materials and Reagents:
-
This compound (Helenalin) solid powder
-
HPLC-grade organic solvent for stock solution (e.g., DMSO, Acetonitrile)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 Reverse-Phase HPLC column
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (optional, for mobile phase modification)
2. Procedure:
-
Stock Solution Preparation: Accurately weigh this compound powder and dissolve it in the chosen organic solvent to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Incubation Sample Preparation: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration (e.g., 100 µM). Prepare enough volume for all time points.
-
Incubation: Store the prepared aqueous solution under the desired experimental conditions (e.g., in an incubator at 37°C, protected from light).
-
Time Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the sample. Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C until analysis.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.[3]
-
Gradient Example: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions to re-equilibrate the column.[3]
-
Detection: Monitor the elution at a wavelength appropriate for this compound (e.g., λmax ≈ 223-225 nm).[7][11]
-
Quantification: Inject the samples from each time point. The concentration of this compound is determined by integrating the area of its corresponding peak.
-
-
Data Analysis: Plot the percentage of remaining this compound against time. The initial concentration at T=0 is considered 100%. From this data, you can calculate the degradation rate and the half-life (t½) of the compound under the tested conditions.
Visualizations
Factors Influencing this compound Degradation
Caption: Key environmental factors that contribute to the degradation of this compound in solution.
General Workflow for Stability Assessment
Caption: A standard experimental workflow for evaluating the stability of this compound.
References
- 1. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 2. Helenalin - Wikipedia [en.wikipedia.org]
- 3. In Vitro Metabolism of Helenalin Acetate and 11α,13-Dihydrohelenalin Acetate: Natural Sesquiterpene Lactones from Arnica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chimia.ch [chimia.ch]
- 9. selleckchem.com [selleckchem.com]
- 10. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Off-target effects of Isotenulin in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Isotenulin in cell-based assays, with a specific focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a natural sesquiterpene lactone that primarily functions as an inhibitor of P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1).[1][2][3] P-gp is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells, contributing to multidrug resistance (MDR) in cancer cells.[4][5] this compound inhibits P-gp function by stimulating its ATPase activity and competitively or non-competitively blocking the efflux of P-gp substrates, thereby increasing the intracellular concentration of co-administered therapeutic drugs.[1][2][3]
Q2: What are the known off-target effects of this compound and other sesquiterpene lactones?
A2: While the primary target of this compound is P-gp, as a member of the sesquiterpene lactone class of compounds, it may exhibit off-target effects. Sesquiterpene lactones have been reported to induce apoptosis, interfere with the cell cycle, and modulate various signaling pathways.[6][7][8] Potential off-target effects could include:
-
Induction of Apoptosis: Sesquiterpene lactones can trigger programmed cell death through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and activation of caspases.[7]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as G2/M, by affecting the expression of cyclins and cyclin-dependent kinases.[6][9]
-
Modulation of Signaling Pathways: Sesquiterpene lactones have been shown to influence key cellular signaling pathways, including:
-
General Cytotoxicity: At higher concentrations, this compound and related compounds can exhibit cytotoxic effects independent of P-gp inhibition.[1] Tenulin, a related compound, has been reported to inhibit DNA synthesis and mitochondrial oxidative phosphorylation.[1]
Q3: How can I differentiate between on-target P-gp inhibition and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use of P-gp Overexpressing and Null Cell Lines: Compare the effects of this compound in a cell line that overexpresses P-gp with its parental cell line that has low or no P-gp expression. An on-target effect should be more pronounced in the P-gp overexpressing cells.
-
Rescue Experiments: If this compound is used to potentiate the effect of a cytotoxic drug that is a P-gp substrate, the effect should be diminished in cells with low P-gp expression.
-
Dose-Response Analysis: On-target effects typically occur at lower concentrations of this compound, while off-target effects may only appear at higher concentrations. A thorough dose-response study can help identify the therapeutic window for P-gp inhibition.
-
Use of a Structurally Unrelated P-gp Inhibitor: Compare the phenotype observed with this compound to that of a well-characterized, structurally different P-gp inhibitor (e.g., Verapamil, Tariquidar). A similar phenotype would support an on-target effect.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed even in P-gp null cell lines. | Off-target cytotoxicity. | Perform a dose-response curve to determine the concentration range where this compound inhibits P-gp without causing significant cytotoxicity. Consider using lower concentrations of this compound. |
| Inconsistent results in P-gp inhibition assays. | Assay variability, compound instability, or incorrect protocol. | Ensure consistent cell densities, incubation times, and reagent concentrations. Check the stability of this compound in your assay medium. Refer to the detailed experimental protocols below. |
| This compound does not potentiate the effect of my cytotoxic drug. | The cytotoxic drug may not be a substrate for P-gp, or the concentration of this compound is suboptimal. | Confirm that your cytotoxic drug is a known P-gp substrate. Perform a dose-response matrix of this compound and the cytotoxic drug to find the optimal concentrations for synergy. |
| Unexpected changes in cell signaling pathways unrelated to P-gp. | Off-target effects on cellular kinases or transcription factors. | Investigate the potential off-target pathways using techniques like Western blotting for key signaling proteins (e.g., phospho-Akt, NF-κB) or reporter assays. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 for P-gp Inhibition (Rhodamine 123 efflux) | ABCB1/Flp-In™-293 | ~5 µM | [1] |
| IC50 for Cytotoxicity | HeLaS3 (sensitive) | > 40 µM | [1] |
| IC50 for Cytotoxicity | KB-vin (resistant) | > 40 µM | [1] |
| Reversal Fold (RF) with Doxorubicin | KB-vin | 12.3 (at 10 µM this compound) | [1] |
Table 2: Hypothetical Off-Target Kinase Profiling of this compound (at 10 µM)
| Kinase | % Inhibition |
| PI3Kα | 25% |
| Akt1 | 15% |
| IKKβ | 30% |
| JNK1 | 10% |
| p38α | 5% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-gp Inhibition
Objective: To determine the inhibitory effect of this compound on P-gp-mediated efflux of Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293) and parental cells.
-
Rhodamine 123 (stock solution in DMSO).
-
This compound (stock solution in DMSO).
-
Verapamil (positive control).
-
Hanks' Balanced Salt Solution (HBSS).
-
Fetal Bovine Serum (FBS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash cells twice with pre-warmed HBSS.
-
Pre-incubate cells with various concentrations of this compound or Verapamil in HBSS for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for 60 minutes at 37°C.
-
Wash cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm).
-
Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
Objective: To assess the cytotoxic effects of this compound.
Materials:
-
Target cell lines.
-
This compound (stock solution in DMSO).
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for P-gp inhibition and off-target effect assessment.
Caption: this compound inhibits P-gp-mediated drug efflux.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 6. The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 8. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]
- 9. Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isotenulin In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Isotenulin in vitro. Our goal is to help you improve the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound primarily functions as a P-glycoprotein (P-gp, also known as ABCB1) inhibitor. It enhances the intracellular concentration and efficacy of chemotherapeutic drugs in multidrug-resistant (MDR) cancer cells by inhibiting the P-gp efflux pump.[1][2][3] this compound stimulates the ATPase activity of P-gp, which is indicative of an interaction with the transporter.[1][2][3]
Q2: What is the recommended solvent for this compound for in vitro studies?
A2: For in vitro cell-based assays, this compound can be dissolved in dimethyl sulfoxide (DMSO).[4][5] It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[4][5]
Q3: How stable is this compound in cell culture media?
A3: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum.[6][7] For long-term experiments, it is advisable to change the media containing this compound regularly (e.g., every 24-48 hours) to maintain its effective concentration.[8]
Q4: Can this compound have off-target effects independent of P-glycoprotein inhibition?
A4: Yes, as a sesquiterpene lactone, this compound may have off-target effects. Sesquiterpene lactones have been reported to modulate various signaling pathways, including NF-κB, STAT3, and MAPK pathways, which can influence cell proliferation, apoptosis, and inflammation.[9][10][11][12][13] It is important to consider these potential off-target effects when interpreting experimental results.
Q5: Why do I observe different IC50 values for this compound in different cancer cell lines?
A5: IC50 values for this compound can vary significantly between different cell lines due to "cell-specific responses".[14] This variability can be attributed to differences in P-gp expression levels, the presence of other drug resistance mechanisms, and variations in cellular signaling pathways.[14][15]
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy of this compound
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions of this compound. For long-term experiments, replenish the cell culture medium with fresh this compound every 24-48 hours.[6][8] |
| Low P-gp Expression in Cell Line | Confirm the P-gp expression level in your chosen cell line using Western blot or qPCR. Select a cell line known to have high P-gp expression (e.g., KB-V1, A2780-Pac-Res) for optimal results.[9] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Solubility Issues | Ensure this compound is fully dissolved in DMSO before adding it to the cell culture medium. The final DMSO concentration should be kept low to avoid toxicity.[4][5] |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform cell seeding density across all wells of your microplate. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
Issue 3: Unexpected Cytotoxicity of this compound Alone
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Reduce the concentration of this compound. Determine the maximum non-toxic concentration for your specific cell line through a viability assay (e.g., MTT, SRB).[3] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding non-toxic levels (typically <0.5%).[4][5] |
| Off-Target Effects | Investigate potential off-target effects on other cellular pathways that might be contributing to cytotoxicity in your specific cell line.[9][10][11][12][13] |
Quantitative Data Summary
The following tables summarize quantitative data on the in vitro efficacy of this compound from published studies.
Table 1: Effect of this compound on P-gp Efflux Pump Activity
| Cell Line | Assay | Substrate | This compound Concentration (µM) | % Increase in Substrate Accumulation (approx.) | Reference |
| ABCB1/Flp-In™-293 | Calcein-AM Uptake | Calcein-AM | 10 | 150% | [3] |
| ABCB1/Flp-In™-293 | Calcein-AM Uptake | Calcein-AM | 20 | 200% | [3] |
| ABCB1/Flp-In™-293 | Rhodamine 123 Accumulation | Rhodamine 123 | 20 | 250% | [3] |
Table 2: Effect of this compound on P-gp ATPase Activity
| Condition | This compound Concentration (µM) | Change in Basal P-gp ATPase Activity | Reference |
| Basal Activity | 10 | Stimulation | [3] |
| Basal Activity | 20 | Stimulation | [3] |
Experimental Protocols
Calcein-AM Uptake Assay for P-gp Inhibition
This assay measures the ability of this compound to inhibit the efflux of Calcein-AM, a fluorescent substrate of P-gp.
Materials:
-
P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293)
-
Parental cells (negative control)
-
96-well black, clear-bottom plates
-
Calcein-AM solution
-
This compound stock solution (in DMSO)
-
Verapamil (positive control inhibitor)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of this compound (or Verapamil) in culture medium for 30 minutes at 37°C.
-
Add Calcein-AM to each well at a final concentration of 0.25 µM.
-
Incubate the plate for an additional 30 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[16]
-
Calculate the percentage of P-gp inhibition relative to the control (untreated) cells.
Rhodamine 123 Efflux Assay
This assay assesses the inhibition of P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
P-gp overexpressing cells
-
Parental cells
-
6-well plates or flow cytometry tubes
-
Rhodamine 123 solution
-
This compound stock solution (in DMSO)
-
Verapamil (positive control inhibitor)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with this compound or controls as described in the Calcein-AM assay.
-
Load the cells with Rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C.[17][18]
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add fresh, pre-warmed medium (with or without this compound) and incubate for another 30-60 minutes to allow for efflux.[18]
-
Wash the cells again with ice-cold PBS.
-
Harvest the cells (if using a flow cytometer) or observe them directly under a fluorescence microscope.
-
Quantify the intracellular fluorescence. An increase in fluorescence in this compound-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis rate of P-gp.
Materials:
-
Recombinant human P-gp membranes
-
Pgp-Glo™ Assay System or similar kit
-
This compound stock solution (in DMSO)
-
Verapamil (positive control)
-
Sodium orthovanadate (Na3VO4, P-gp inhibitor)
-
MgATP solution
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
In a 96-well white plate, add the recombinant human P-gp membranes.
-
Add the Pgp-Glo™ Assay Buffer, Verapamil (positive control), Na3VO4 (negative control), or different concentrations of this compound to the respective wells.[19]
-
Initiate the reaction by adding 5 mM MgATP.[19]
-
Incubate the plate for 40 minutes at 37°C.[19]
-
Stop the reaction by adding the ATPase Detection Reagent and incubate for 20 minutes at room temperature to allow the luminescent signal to develop.[19]
-
Measure the luminescence using a luminometer.
-
A change in luminescence compared to the basal activity (untreated control) indicates that this compound interacts with the P-gp ATPase.
Visualizations
Caption: Mechanism of this compound in overcoming multidrug resistance.
Caption: General workflow for assessing this compound's in vitro efficacy.
References
- 1. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stoicbio.com [stoicbio.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. researchgate.net [researchgate.net]
- 9. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 4.7. P-gp ATPase Activity Assay [bio-protocol.org]
Overcoming limitations of Isotenulin in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common limitations of Isotenulin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of this compound in research?
A1: The most significant challenge researchers face with this compound is its low aqueous solubility. Like many sesquiterpene lactones, this compound is a lipophilic molecule with poor solubility in aqueous solutions, which can complicate the preparation of stock solutions and lead to precipitation in cell culture media, affecting experimental reproducibility and accuracy.
Q2: How should I prepare a stock solution of this compound for in vitro experiments?
A2: Due to its poor water solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.
-
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Add a minimal amount of 100% DMSO to completely dissolve the powder. Sonication can aid in dissolution.
-
Once fully dissolved, the stock solution can be aliquoted and stored at -20°C or -80°C to maintain stability.
-
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[1] However, the sensitivity to DMSO is cell-line dependent.[2][3][4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q4: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
A4: Precipitation upon addition to aqueous media is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.
-
Increase the volume of the medium: A larger volume of medium for the same final concentration can help to keep the compound in solution.
-
Consider formulation strategies: For more advanced applications, formulation strategies such as the use of cyclodextrins or lipid-based delivery systems can be explored to enhance aqueous solubility.
Q5: How stable is this compound in solution and as a solid?
A5: While specific stability data for this compound is not extensively published, general knowledge of sesquiterpene lactones suggests that they can be sensitive to degradation. One study on the related sesquiterpene lactone, absinthin, found that methanolic and aqueous solutions were stable for up to 6 months when stored at -35°C, while the solid compound showed degradation at room temperature.[5]
-
Recommendations for storage and handling:
-
Store solid this compound in a cool, dark, and dry place.
-
Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C and protect from light.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Prepare fresh working dilutions from the stock solution for each experiment.
-
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability/cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound | Visually inspect the culture wells for any precipitate after adding this compound. If precipitation is observed, refer to the troubleshooting steps in FAQ Q4 . |
| Inaccurate Pipetting of Viscous DMSO Stock | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions. |
| Cell Line Sensitivity to DMSO | Run a dose-response curve for DMSO alone on your specific cell line to determine the maximum non-toxic concentration. Ensure the final DMSO concentration in your experiments is below this threshold.[2][3][4][6] |
| Degradation of this compound | Prepare fresh working solutions for each experiment from a properly stored stock solution. Consider performing a forced degradation study to understand the stability of this compound under your specific experimental conditions. |
Issue 2: Low or no activity in P-glycoprotein (P-gp) inhibition assays (e.g., Calcein-AM uptake, Rhodamine 123 efflux).
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for P-gp inhibition in your cell line. Published studies have used concentrations up to 40 µM.[7] |
| Incorrect Assay Timing | Optimize the pre-incubation time with this compound and the incubation time with the P-gp substrate (e.g., Calcein-AM, Rhodamine 123). Refer to the detailed experimental protocols below. |
| Low P-gp Expression in the Cell Line | Confirm the expression level of P-gp (ABCB1) in your chosen cell line using techniques like Western blotting or qPCR. Use a cell line known to overexpress P-gp (e.g., KB-vin) for positive control experiments.[7][8] |
| Fluorescence Quenching or Interference | Run a control experiment to check if this compound autofluoresces or quenches the fluorescence of your reporter dye at the wavelengths used. |
Experimental Protocols
Cell Viability (SRB) Assay
This protocol is adapted from Chang et al., 2018.[7]
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and/or chemotherapeutic agents) for 72 hours. Include a vehicle control (DMSO).
-
After incubation, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 515 nm using a microplate reader.
Calcein-AM Uptake Assay
This protocol is adapted from Chang et al., 2018.[7]
-
Seed P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293) in a 96-well black plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.
-
Add the P-gp substrate, Calcein-AM, to each well (final concentration typically 0.5-1 µM) and incubate for 30 minutes at 37°C.
-
Measure the intracellular calcein fluorescence using a fluorescence microplate reader with excitation at 485 nm and emission at 528 nm.
Rhodamine 123 Efflux Assay
This protocol is adapted from Chang et al., 2018.[7]
-
Seed P-gp overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Add Rhodamine 123 (a P-gp substrate) to a final concentration of 5-10 µM and incubate for 30-60 minutes at 37°C to allow for cellular uptake.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add pre-warmed (37°C) culture medium (with or without this compound) and incubate for a defined period (e.g., 60-120 minutes) to allow for efflux.
-
Collect the supernatant and measure the fluorescence of the effluxed Rhodamine 123 using a fluorescence plate reader (excitation ~507 nm, emission ~529 nm).
-
Alternatively, lyse the cells and measure the intracellular accumulation of Rhodamine 123.
Signaling Pathways and Experimental Workflows
P-glycoprotein Inhibition and Reversal of Multidrug Resistance
This compound has been shown to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that acts as a drug efflux pump.[7][8] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration of chemotherapeutic drugs, thereby re-sensitizing resistant cancer cells to treatment.
Experimental Workflow for Investigating P-gp Inhibition
The following workflow outlines the key steps to characterize the P-gp inhibitory activity of this compound.
Potential Downstream Signaling Pathways
Inhibition of P-gp by this compound leads to the intracellular accumulation of chemotherapeutic agents, which can then exert their cytotoxic effects through various downstream signaling pathways, ultimately leading to apoptosis. The specific pathways activated will depend on the chemotherapeutic agent used in combination with this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotenulin Cytotoxicity at High Concentrations: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of isotenulin at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic activity of this compound at high concentrations?
Direct studies on the cytotoxicity of this compound at high concentrations are limited. Most research has utilized this compound at concentrations below 40 μM, where it exhibits low intrinsic cytotoxicity but effectively reverses multidrug resistance. However, based on data from structurally similar sesquiterpene lactones like helenalin, it is plausible that this compound will induce significant cytotoxicity in a dose- and time-dependent manner at higher concentrations. For instance, helenalin has demonstrated potent cytotoxic effects with IC50 values in the low micromolar range across various cancer cell lines[1][2].
Q2: What are the likely molecular mechanisms of this compound-induced cytotoxicity at high concentrations?
While specific high-dose studies on this compound are scarce, the mechanisms of cytotoxicity for related sesquiterpene lactones like helenalin are well-documented and likely to be similar. The primary mechanism is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS)[2]. This increase in ROS can subsequently trigger a cascade of events leading to programmed cell death (apoptosis) and cell cycle arrest.
Key potential mechanisms include:
-
Induction of Apoptosis: High concentrations of this compound may induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases, a family of proteases crucial for the execution of apoptosis[3][4].
-
Cell Cycle Arrest: this compound may cause cancer cells to arrest at specific phases of the cell cycle, preventing their proliferation.
-
Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox homeostasis due to increased ROS can lead to oxidative damage to DNA, proteins, and lipids, ultimately triggering cell death[2].
Q3: I am not observing the expected cytotoxicity with this compound in my experiments. What could be the issue?
Several factors could contribute to a lack of cytotoxic effect. Please consider the following troubleshooting tips:
-
Compound Purity and Stability: Ensure the purity and stability of your this compound stock. Sesquiterpene lactones can be sensitive to storage conditions.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents. It is advisable to test a panel of cell lines to identify a responsive model.
-
Concentration and Exposure Time: The cytotoxic effects of this compound are likely dose- and time-dependent. We recommend performing a dose-response study with a wide range of concentrations and multiple time points (e.g., 24, 48, and 72 hours).
-
Experimental Assay: The choice of cytotoxicity assay can influence the results. Consider using multiple assays to confirm your findings (e.g., MTT, LDH, and a direct cell counting method).
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not affecting cell viability. Always include a vehicle control in your experiments.
Data Presentation
Table 1: Cytotoxicity of this compound and Related Sesquiterpene Lactones on Various Cancer Cell Lines
Since direct IC50 values for this compound as a primary cytotoxic agent are not widely available, this table includes data for the closely related and well-studied sesquiterpene lactone, helenalin, to provide an indication of the expected potency.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | FlpIn™-293 | SRB | 72 | > 40 | [5] |
| This compound | ABCB1/Flp-In™-293 | SRB | 72 | > 40 | [5] |
| Helenalin | RD (rhabdomyosarcoma) | MTT | 24 | 5.26 | [2] |
| Helenalin | RD (rhabdomyosarcoma) | MTT | 72 | 3.47 | [2] |
| Helenalin | RH30 (rhabdomyosarcoma) | MTT | 24 | 2.51 | [2] |
| Helenalin | RH30 (rhabdomyosarcoma) | MTT | 72 | 1.58 | [2] |
| Helenalin | A2780 (ovarian cancer) | MTT | 24 | ~2.0 | [3] |
| Helenalin | L1210 (murine leukemia) | Not specified | Not specified | Potent | [1] |
| Helenalin | Tmolt3 (human leukemia) | Not specified | Not specified | Potent | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess this compound cytotoxicity.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
This compound
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection using Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound for the selected time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Mandatory Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Inferred signaling pathway for this compound-induced cytotoxicity.
References
- 1. The cytotoxicity of helenalin, its mono and difunctional esters, and related sesquiterpene lactones in murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB p65 repression by the sesquiterpene lactone, Helenalin, contributes to the induction of autophagy cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 5. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Isotenulin Autofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage the autofluorescence associated with Isotenulin in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound-induced autofluorescence and why is it a problem?
This compound, a sesquiterpene lactone, has been observed to exhibit intrinsic fluorescence, known as autofluorescence. In fluorescence-based assays, this property can be problematic as the background signal from this compound can mask the specific signal from your fluorescent probes (e.g., antibodies, dyes), leading to false positives, reduced signal-to-noise ratio, and inaccurate quantification.
2. How can I determine if this compound is causing autofluorescence in my experiment?
To confirm that this compound is the source of the unwanted signal, you should include a crucial control group in your experimental setup:
-
This compound-only control: Prepare a sample that includes your cells or tissue and this compound, but excludes your specific fluorescent label (e.g., the primary and secondary antibodies in immunofluorescence). If you observe fluorescence in this sample when viewed with the same filter sets used for your specific signal, it confirms that this compound is autofluorescing under your experimental conditions.
3. What are the spectral properties of this compound's autofluorescence?
Characterizing the excitation and emission spectra of this compound is a critical first step in managing its autofluorescence. This can be done using a spectrophotometer or a plate reader with spectral scanning capabilities. A general workflow is as follows:
-
Prepare a solution of this compound at the concentration used in your experiments.
-
Excitation Spectrum: Set the emission wavelength to a point where you observe fluorescence and scan through a range of excitation wavelengths.
-
Emission Spectrum: Set the excitation wavelength to the peak identified in the excitation scan and scan through a range of emission wavelengths.
Knowing the spectral profile of this compound will help you choose fluorophores and filter sets that minimize spectral overlap.
Troubleshooting Guides
Issue 1: High background fluorescence in this compound-treated samples.
This is the most common issue arising from this compound autofluorescence. The following troubleshooting steps can help mitigate this problem.
Experimental Workflow for Mitigating this compound Autofluorescence
Isotenulin Experimental Protocols: A Technical Support Resource for Reproducible Research
For Immediate Release
To enhance the reproducibility of experimental results involving the P-glycoprotein (P-gp) inhibitor Isotenulin, a new technical support center has been established. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols. By directly addressing common challenges encountered during in-vitro studies, this initiative aims to foster greater consistency and reliability in research outcomes.
Introduction to this compound
This compound is a sesquiterpene lactone that has been identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter protein involved in multidrug resistance (MDR) in cancer cells. By blocking the efflux pump function of P-gp, this compound can increase the intracellular concentration and efficacy of various chemotherapeutic agents. This makes it a valuable tool in cancer research and drug development. Ensuring the reproducibility of experiments with this compound is crucial for advancing our understanding of its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump. It has been shown to stimulate the ATPase activity of P-gp, which paradoxically leads to the inhibition of its substrate transport function. This compound interacts with the rhodamine 123 and doxorubicin efflux pathways in a competitive and noncompetitive manner, respectively.[1]
Q2: What are the common challenges when working with this compound?
A2: Like many sesquiterpene lactones, this compound may have limited aqueous solubility. It is typically dissolved in an organic solvent like DMSO for in-vitro experiments. Ensuring complete solubilization and avoiding precipitation upon dilution in aqueous media is critical. Stability in cell culture media over the course of an experiment should also be considered, as degradation could lead to inconsistent results.
Q3: What are the expected downstream effects of this compound treatment?
A3: By inhibiting P-gp, this compound is expected to increase the intracellular accumulation of P-gp substrate drugs. This can lead to enhanced cytotoxicity of these drugs in MDR cancer cells. Downstream signaling pathways that may be affected by the restoration of drug sensitivity include those related to apoptosis and cell cycle arrest. P-gp inhibition has been linked to the modulation of MAPK and PI3K/Akt signaling pathways.[2][3]
Q4: What are the potential off-target effects of this compound?
A4: Sesquiterpene lactones as a class of compounds are known to have multiple biological activities and can potentially interact with various cellular targets, often due to their reactive α,β-unsaturated carbonyl groups. While this compound's primary target is P-gp, researchers should be aware of potential off-target effects on other signaling pathways, such as those involved in inflammation or cell proliferation.[4][5]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected reversal of multidrug resistance.
| Possible Cause | Troubleshooting Steps |
| This compound precipitation | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to prevent precipitation. Prepare fresh dilutions of this compound for each experiment. Visually inspect the media for any signs of precipitation after adding this compound. |
| This compound degradation | This compound stability in cell culture media can be influenced by factors like pH and temperature. Consider the duration of your experiment and if necessary, replenish the this compound-containing media at appropriate intervals. |
| Sub-optimal this compound concentration | The optimal concentration of this compound for P-gp inhibition can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Low P-gp expression in the cell line | Confirm the expression level of P-gp in your resistant cell line using methods like Western blot or qPCR. Cell lines can lose their resistance phenotype over time with repeated passaging. |
Problem 2: High background fluorescence in the Calcein-AM uptake assay.
| Possible Cause | Troubleshooting Steps |
| Extracellular cleavage of Calcein-AM | Ensure that the washing steps to remove the culture medium are thorough before adding the Calcein-AM solution. Serum components can cause extracellular cleavage of the dye. |
| Incorrect dye concentration | Titrate the concentration of Calcein-AM to find the optimal balance between signal and background for your specific cell type. |
| Cell death due to other factors | Ensure cells are healthy and not overly confluent before starting the assay. Other cytotoxic factors can lead to increased background fluorescence. |
Problem 3: High variability in the rhodamine 123 efflux assay.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell loading with rhodamine 123 | Ensure a consistent incubation time and concentration of rhodamine 123 for all wells. Gently mix the cell suspension to ensure uniform dye uptake. |
| Temperature fluctuations | The efflux activity of P-gp is temperature-sensitive. Maintain a consistent temperature (typically 37°C) during the efflux phase of the assay. |
| Inaccurate timing of measurements | Use a multichannel pipette for simultaneous addition of reagents and a plate reader with kinetic measurement capabilities to ensure accurate and consistent timing of fluorescence readings. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies. These values can serve as a reference for expected experimental outcomes.
| Parameter | Cell Line | Value | Reference |
| Purity | N/A | 96.6% | [1] |
| IC50 (Doxorubicin in combination with 40 µM this compound) | KB-vin | Reduced by 17.1-fold | [1] |
| IC50 (Vincristine in combination with 40 µM this compound) | KB-vin | Reduced by 11.2-fold | [1] |
| IC50 (Paclitaxel in combination with 40 µM this compound) | KB-vin | Reduced by 13.5-fold | [1] |
Detailed Experimental Protocols
Calcein-AM Uptake Assay for P-gp Inhibition
This assay measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, calcein.
Methodology:
-
Seed P-gp expressing cells (e.g., KB-vin) in a 96-well black plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a positive control (e.g., verapamil) for 30 minutes at 37°C.
-
Add Calcein-AM to each well and incubate for 30 minutes at 37°C.
-
Measure the intracellular fluorescence using a microplate reader with excitation at 485 nm and emission at 528 nm.
-
An increase in intracellular calcein fluorescence in the presence of this compound indicates inhibition of P-gp.
Rhodamine 123 and Doxorubicin Efflux Assay
This assay directly measures the efflux of fluorescent P-gp substrates, rhodamine 123 and doxorubicin, from cells.
Methodology:
-
Seed P-gp expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with this compound for 30 minutes at 37°C.
-
Load the cells with either rhodamine 123 for 30 minutes or doxorubicin for 3 hours at 37°C.
-
Wash the cells with warm PBS and initiate the efflux by incubating in fresh warm PBS.
-
Collect the supernatant at specific time points (e.g., 10 minutes for rhodamine 123, 2 hours for doxorubicin).
-
Measure the fluorescence of the supernatant in a black 96-well plate. A decrease in the amount of extruded substrate in the supernatant in the presence of this compound indicates P-gp inhibition.
P-gp ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp.
Methodology:
-
Use a commercially available P-gp ATPase assay kit (e.g., Pgp-Glo™ Assay System).
-
Incubate purified P-gp membranes with varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
After the reaction, measure the amount of remaining ATP by detecting the luminescence produced by a luciferase/luciferin reaction.
-
A decrease in luminescence (indicating ATP consumption) suggests that this compound stimulates P-gp's ATPase activity.
Visualizing this compound's Mechanism and Experimental Workflow
Caption: this compound inhibits P-gp, preventing the efflux of chemotherapeutic drugs from MDR cancer cells.
Caption: A logical workflow for investigating the MDR reversal activity of this compound.
Caption: Downstream signaling consequences of this compound-mediated P-gp inhibition in cancer cells.
References
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. Down-regulation of the P-glycoprotein relevant for multidrug resistance by intracellular acidification through the crosstalk of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer [mdpi.com]
- 5. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Effects of Isotenulin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isotenulin, a sesquiterpene lactone, has garnered attention for its potential anticancer properties. This guide provides a comparative analysis of this compound's performance, drawing from available in vivo and in vitro experimental data. While recent research has highlighted its role in overcoming multidrug resistance, historical in vivo studies provide foundational evidence of its direct antitumor effects. This document aims to objectively present the available data to inform further research and development.
In Vivo Antitumor Activity of this compound and Comparators
An early key study investigated the structure-activity relationships of Tenulin and its analogs, including this compound, in murine tumor models.[1] The primary findings from this in vivo research are summarized below. It is important to note that while this study provides evidence of in vivo efficacy, more recent and detailed in vivo validation, particularly in the context of multidrug resistance, is warranted.
| Compound | Cancer Model | Key Finding |
| This compound | Walker 256 Carcinoma | Demonstrated antitumor activity.[1] |
| P388 Lymphocytic Leukemia | Showed activity against this leukemia model.[1] | |
| Tenulin (Parent Compound) | Walker 256 Carcinoma, P388 Leukemia | Active in both models; served as the basis for structure-activity relationship studies.[1] |
| Other Analogs (e.g., dihydrotenulin, epoxytenulin) | Walker 256 Carcinoma, P388 Leukemia | Modifications to the core structure, such as the cyclopentenone and hemiketal units, were found to be critical for high in vivo activity.[1] |
Reversal of Multidrug Resistance: In Vitro Efficacy
More recent research has focused on this compound's ability to counteract multidrug resistance (MDR), a major obstacle in chemotherapy. The primary mechanism identified is the inhibition of P-glycoprotein (P-gp), a drug efflux pump. The following table summarizes key quantitative data from in vitro studies, comparing the efficacy of standard chemotherapeutic agents in the presence and absence of this compound.
| Cell Line | Chemotherapeutic Agent | IC50 (without this compound) | IC50 (with this compound) | Fold Reversal |
| KB-vin (MDR Cancer Cell Line) | Vincristine | Data not fully available in snippets | Data not fully available in snippets | Significant resensitization observed[2] |
| Doxorubicin | Data not fully available in snippets | Data not fully available in snippets | Significant resensitization observed[2] | |
| Paclitaxel | Data not fully available in snippets | Data not fully available in snippets | Significant resensitization observed[2] |
Experimental Protocols
In Vivo Antitumor Screening (Adapted from Lee et al., 1979)
-
Animal Models: The study utilized mouse models bearing either Walker 256 carcinoma or P388 lymphocytic leukemia.[1]
-
Drug Administration: this compound and its analogs were administered to the tumor-bearing mice. While the exact route and dosage are not detailed in the available abstract, such studies typically involve intraperitoneal or oral administration.
-
Efficacy Evaluation: The primary endpoint was likely the assessment of tumor growth inhibition or an increase in the lifespan of the treated mice compared to a control group. For solid tumors like Walker 256, this would involve measuring tumor volume over time. For leukemia models like P388, an increase in survival time is the standard metric.
In Vitro P-glycoprotein Inhibition Assay (Chang et al., 2019)
-
Cell Lines: A human P-gp overexpressing cell line (ABCB1/Flp-In™-293), a sensitive cancer cell line (HeLaS3), and a resistant cancer cell line (KB-vin) were used.
-
Cell Viability Assay (SRB Assay): Cells were seeded in 96-well plates and treated with chemotherapeutic drugs with or without this compound. After 72 hours, cell viability was determined using a sulforhodamine B (SRB) assay to calculate the IC50 values.
-
Calcein-AM Uptake Assay: To assess P-gp efflux function, cells were incubated with Calcein-AM, a P-gp substrate. Inhibition of P-gp by this compound leads to the intracellular accumulation of fluorescent calcein, which is measured using a fluorescence plate reader. Verapamil was used as a positive control.
-
ATPase Activity Assay: The effect of this compound on P-gp ATPase activity was measured using the Pgp-Glo™ Assay System. This compound was found to stimulate P-gp ATPase activity, which is a characteristic of many P-gp inhibitors.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the P-glycoprotein inhibition pathway and the workflow for evaluating the reversal of multidrug resistance.
Caption: this compound's mechanism of action in overcoming multidrug resistance.
Caption: Experimental workflow for in vitro validation of MDR reversal.
References
A Comparative Guide to the Efficacy of Isotenulin versus Synthetic MDR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, significantly diminishing the efficacy of various anticancer agents. A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1), which functions as a drug efflux pump. The development of MDR inhibitors that can restore the sensitivity of resistant cancer cells to chemotherapeutic drugs is therefore a critical area of research. This guide provides a detailed comparison of the efficacy of Isotenulin, a natural sesquiterpenoid lactone, with established synthetic P-gp inhibitors, supported by experimental data and methodologies.
Mechanism of P-glycoprotein-Mediated Drug Efflux and Inhibition
P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide range of structurally diverse xenobiotics, including many chemotherapy drugs, out of the cell. This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the treatment ineffective. P-gp inhibitors, also known as chemosensitizers or MDR modulators, work by interfering with this process. They can act as competitive or non-competitive inhibitors, directly binding to the transporter and blocking drug efflux, or by modulating its ATPase activity, which is essential for the transport function.
Figure 1. Mechanism of P-gp mediated drug efflux and its inhibition.
Quantitative Comparison of Inhibitor Efficacy
| Inhibitor | Class | Assay Type | Cell Line/System | Efficacy Metric | Reference |
| This compound | Natural (Sesquiterpenoid Lactone) | Rhodamine 123 Efflux (Kinetic) | ABCB1/Flp-In™-293 | Competitively inhibits efflux (increases substrate Km) | [1] |
| P-gp ATPase Activity | Recombinant human P-gp | Stimulates basal ATPase activity | [1] | ||
| Verapamil | Synthetic (1st Gen. Phenylalkylamine) | Rhodamine 123 Accumulation | P-gp-overexpressing MCF7R cells | IC50 ≈ 5.0 - 10 µM | |
| Tariquidar | Synthetic (3rd Gen. Anthranilamide) | Rhodamine 123 Accumulation | P-gp-overexpressing cells | IC50 ≈ 40 nM | |
| P-gp ATPase Activity | Membranes with human P-gp | IC50 ≈ 100 nM (basal activity suppression) |
Note on this compound Data: Studies show this compound significantly inhibits P-gp's efflux function in a concentration-dependent manner.[1] In kinetic analyses with the P-gp substrate Rhodamine 123, this compound did not affect the maximum efflux rate (Vmax) but increased the Michaelis-Menten constant (Km), which is characteristic of competitive inhibition.[1] This indicates a direct interaction with the transporter's substrate-binding site. Furthermore, this compound was found to stimulate the basal ATPase activity of P-gp, a feature common to many P-gp inhibitors that are also substrates.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess P-gp inhibition.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.
1. Cell Culture:
-
P-gp-overexpressing cells (e.g., MCF-7/ADR, KB-V1) and their corresponding parental sensitive cell lines are cultured in appropriate media until they reach 80-90% confluency.
2. Cell Preparation:
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a suitable assay buffer to a concentration of approximately 1 x 10^6 cells/mL.
3. Inhibition and Loading:
-
The cell suspension is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or a positive control (e.g., Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 is then added to a final concentration (e.g., 5 µM) and incubated for an additional 30-60 minutes to allow for substrate loading.
4. Efflux Measurement:
-
After loading, cells are washed with ice-cold PBS to remove extracellular dye and resuspended in fresh, pre-warmed medium containing the inhibitor.
-
The cells are incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for efflux.
5. Data Acquisition and Analysis:
-
The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or fluorescence plate reader.
-
The increase in fluorescence in the presence of the inhibitor, compared to an untreated control, indicates P-gp inhibition. Data is often used to calculate an IC50 value.
Figure 2. Experimental workflow for the Rhodamine 123 efflux assay.
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis rate of P-gp, which is directly linked to its transport activity.
1. Reagents and Materials:
-
Recombinant human P-gp membranes.
-
Pgp-Glo™ Assay Buffer.
-
MgATP solution.
-
ATPase Detection Reagent (containing luciferase).
-
Positive control (e.g., Verapamil) and selective P-gp inhibitor (e.g., sodium orthovanadate).
2. Assay Setup:
-
In a 96-well white plate, P-gp membranes are incubated with the assay buffer and serial dilutions of the test compound (e.g., this compound).
-
Control wells include untreated (basal activity), positive control-treated (stimulated activity), and sodium orthovanadate-treated (background non-P-gp ATPase activity) samples.
3. Reaction Initiation and Incubation:
-
The reaction is initiated by adding MgATP to each well.
-
The plate is incubated at 37°C for a specified time (e.g., 40 minutes) to allow for ATP hydrolysis.
4. Signal Detection:
-
The ATPase Detection Reagent is added to stop the reaction and initiate the luciferase-driven light-producing reaction, which consumes the remaining ATP.
-
The plate is incubated at room temperature for 20 minutes to allow the luminescent signal to develop.
5. Data Acquisition and Analysis:
-
Luminescence is measured using a luminometer.
-
A decrease in luminescence compared to the basal control indicates that the compound stimulates ATPase activity (ATP is consumed). An increase in luminescence suggests inhibition of ATPase activity. The change in relative light units (ΔRLU) is calculated to determine the effect of the compound.
Conclusion
The available data indicates that this compound is a promising natural P-glycoprotein inhibitor. It effectively inhibits the efflux of P-gp substrates through a competitive mechanism and modulates the transporter's ATPase activity.[1] When compared to synthetic inhibitors, this compound's potency in terms of a direct IC50 value requires further investigation for a precise quantitative ranking. However, its demonstrated ability to resensitize MDR cancer cells to chemotherapeutic agents positions it as a valuable candidate for further development.[1]
Third-generation synthetic inhibitors like Tariquidar exhibit nanomolar potency, representing a high benchmark for efficacy. First-generation inhibitors such as Verapamil are less potent and serve as useful reference compounds. This compound, as a natural product, offers a distinct chemical scaffold that could be explored for developing novel, potent, and potentially less toxic MDR modulators. Future research should focus on head-to-head comparative studies under standardized assay conditions to definitively establish the relative efficacy of this compound and to explore its potential in synergistic cancer treatment strategies.
References
Unraveling Isotenulin's Mechanism: A Comparative Analysis in Cancer Therapy
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation of the mechanism of action of Isotenulin, a promising sesquiterpene lactone, in the context of cancer therapy. Through an objective comparison with other well-studied sesquiterpene lactones, this document aims to elucidate this compound's primary therapeutic pathways, supported by experimental data and detailed protocols.
Executive Summary
This compound, a natural derivative of Tenulin, has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells.[1] Its primary and most robustly validated mechanism of action is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux. While many sesquiterpene lactones are known to exert their anticancer effects through modulation of the NF-κB signaling pathway and direct induction of apoptosis, current evidence suggests this compound's pro-apoptotic effects are likely a secondary consequence of its potent P-gp inhibition. This guide will delve into the specifics of this compound's P-gp inhibitory action and draw comparisons with the broader mechanistic profiles of other notable sesquiterpene lactones, namely Parthenolide and Helenalin.
This compound's Core Mechanism: P-glycoprotein Inhibition
Experimental evidence strongly indicates that this compound's primary role in cancer therapy is the reversal of multidrug resistance through the direct inhibition of P-glycoprotein.[1][2][3][4]
Key Findings:
-
Stimulation of P-gp ATPase Activity: this compound has been shown to significantly stimulate the ATPase activity of P-gp.[1][2][3][4] This interaction is crucial as it interferes with the energy-dependent drug efflux mechanism of the transporter.
-
Non-Competitive Inhibition: Kinetic studies have revealed that this compound interacts with the efflux of the chemotherapeutic drug doxorubicin in a non-competitive manner.[3]
-
Reversal of Multidrug Resistance: By inhibiting P-gp, this compound effectively increases the intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby re-sensitizing them to treatment.[1][2]
Comparative Analysis of P-gp Inhibition
The following table summarizes the quantitative data on the P-gp inhibitory activity of this compound and its parent compound, Tenulin.
| Compound | Cell Line | Chemotherapeutic Agent | IC50 (nM) of Chemo Agent Alone | IC50 (nM) of Chemo Agent + Compound | Fold Reversal |
| This compound (10 µM) | KB-vin | Vincristine | 2919.11 ± 470.26 | 11.23 ± 1.03 | 260 |
| Paclitaxel | 843.98 ± 3.9 | 1.87 ± 0.05 | 451 | ||
| Doxorubicin | 6063.85 ± 20.17 | 112.55 ± 10.23 | 54 | ||
| Tenulin (10 µM) | KB-vin | Vincristine | 2919.11 ± 470.26 | 6.93 ± 0.45 | 421 |
| Paclitaxel | 843.98 ± 3.9 | 1.01 ± 0.03 | 836 | ||
| Doxorubicin | 6063.85 ± 20.17 | 89.47 ± 5.12 | 68 |
Data extracted from Chang et al., 2018.
Cross-Validation with Other Sesquiterpene Lactones
To provide a broader context for this compound's mechanism of action, it is compared with Parthenolide and Helenalin, two well-characterized sesquiterpene lactones known for their potent anti-inflammatory and anticancer properties.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[5][6][7][8] Many sesquiterpene lactones are potent inhibitors of this pathway.[9][10]
-
Parthenolide: Directly inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[11] This sequesters NF-κB in the cytoplasm. Parthenolide can also directly alkylate the p65 subunit of NF-κB.[2][12] It has been shown to inhibit NF-κB activity with an IC50 in the micromolar range.[5]
-
Helenalin: Directly targets and alkylates the p65 subunit of NF-κB, thereby inhibiting its DNA binding and transcriptional activity.[13][14]
Currently, there is no direct experimental evidence to suggest that this compound inhibits the NF-κB pathway independently of its effects on P-gp.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells.[15][16][17] Many anticancer agents exert their effects by inducing apoptosis.[18]
-
This compound: While this compound has been observed to enhance vincristine-induced apoptosis in MDR cancer cells, this is attributed to the increased intracellular concentration of vincristine due to P-gp inhibition rather than a direct pro-apoptotic effect of this compound itself.[2][19]
-
Parthenolide: Induces apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS), depletion of intracellular glutathione, and modulation of pro- and anti-apoptotic Bcl-2 family proteins.[2]
-
Helenalin: Induces apoptosis through the generation of ROS, which leads to a decrease in mitochondrial membrane potential and activation of caspases.[9][14][20][21][22] It can also induce autophagy-related cell death.[14]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. An increase in ATPase activity is indicative of a compound that interacts with and is potentially transported by P-gp.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)
-
ATP assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
ATP
-
Magnesium chloride (MgCl₂)
-
Test compound (this compound)
-
Positive control (e.g., Verapamil)
-
Inorganic phosphate detection reagent (e.g., malachite green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Thaw P-gp membrane vesicles on ice.
-
Prepare serial dilutions of the test compound and controls in the assay buffer.
-
In a 96-well plate, add the P-gp membranes, test compound/control, and assay buffer.
-
Initiate the reaction by adding MgATP.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding the inorganic phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the amount of inorganic phosphate released by comparing to a standard curve.
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of NF-κB to a specific DNA probe. A decrease in the shifted band in the presence of a test compound indicates inhibition of NF-κB DNA binding.
Materials:
-
Nuclear protein extracts from cells treated with or without a stimulus (e.g., TNF-α) and the test compound.
-
Radiolabeled or fluorescently-labeled double-stranded DNA probe containing the NF-κB consensus binding site.
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Poly(dI-dC) (non-specific competitor DNA).
-
Loading buffer.
-
Native polyacrylamide gel.
-
Electrophoresis apparatus.
-
Autoradiography film or fluorescence imager.
Procedure:
-
Incubate nuclear extracts with the binding buffer and poly(dI-dC) on ice.
-
Add the labeled NF-κB probe and incubate at room temperature.
-
For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture.
-
Add loading buffer and load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis at a constant voltage in a cold room.
-
Dry the gel and expose it to autoradiography film or image using a fluorescence scanner.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells.[10][23][24]
Materials:
-
Cells treated with the test compound.
-
Annexin V-FITC conjugate.
-
Propidium Iodide (PI) solution.
-
1X Binding Buffer (calcium-rich).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Harvest and wash the treated cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and gently vortex.
-
Incubate in the dark at room temperature.
-
Add PI solution immediately before analysis.
-
Analyze the cells by flow cytometry, detecting FITC fluorescence (early apoptotic cells) and PI fluorescence (late apoptotic/necrotic cells).
Conclusion
The primary, well-documented mechanism of action for this compound is the inhibition of P-glycoprotein, making it a valuable agent for overcoming multidrug resistance in cancer. While it enhances apoptosis induced by other chemotherapeutics, this effect is likely a consequence of its P-gp inhibitory activity. In contrast to other sesquiterpene lactones like Parthenolide and Helenalin, there is currently no direct evidence for this compound's modulation of the NF-κB pathway or direct induction of apoptosis. Further research is warranted to explore these potential secondary mechanisms of this compound to fully elucidate its therapeutic potential. This comparative guide provides a framework for understanding this compound's validated mechanism and highlights areas for future investigation.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. licorbio.com [licorbio.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. NF-κB p65 repression by the sesquiterpene lactone, Helenalin, contributes to the induction of autophagy cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inducing death in tumor cells: roles of the inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 17. journal.waocp.org [journal.waocp.org]
- 18. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 19. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]
- 20. Helenalin-induced apoptosis is dependent on production of reactive oxygen species and independent of induction of endoplasmic reticulum stress in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 22. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Annexin V Staining Protocol [bdbiosciences.com]
Unlocking Chemotherapy's Potential: Isotenulin's Synergistic Effect in Overcoming Multidrug Resistance
A comparative analysis of Isotenulin's synergistic activity with various chemotherapeutic agents reveals a promising strategy to combat multidrug resistance in cancer cells. By inhibiting the P-glycoprotein efflux pump, this compound enhances the intracellular concentration and efficacy of conventional chemotherapy drugs, transforming previously resistant tumors into treatable targets.
Multidrug resistance (MDR) is a significant hurdle in cancer treatment, often leading to therapeutic failure.[1][2] One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, reducing their cytotoxic effects.[1][2] this compound, a natural sesquiterpene lactone, has emerged as a potent P-gp inhibitor, capable of resensitizing MDR cancer cells to standard chemotherapies.[1][2] This guide provides a comparative overview of the synergistic effects of this compound with different chemotherapeutic agents, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Comparative Efficacy of this compound in Combination Therapy
The synergistic potential of this compound has been evaluated in combination with several widely used chemotherapeutic drugs. The following tables summarize the quantitative data from studies on multidrug-resistant cancer cell lines, demonstrating this compound's ability to significantly reduce the half-maximal inhibitory concentration (IC50) of these drugs and achieve synergistic effects as indicated by the Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Effect of this compound on Doxorubicin Efficacy in KB-vin Cells
| Treatment | Doxorubicin IC50 (nM) | Reversal Fold | Combination Index (CI) | Effect |
| Doxorubicin alone | 6063.85 ± 20.17 | - | - | - |
| Doxorubicin + 40 µM this compound | 354.61 ± 14.12 | 17.1 | 0.22 - 1 | Synergism/Additive |
Data sourced from studies on the multidrug-resistant KB-vin cancer cell line.[2] The Reversal Fold indicates the factor by which the IC50 of the chemotherapeutic agent is reduced in the presence of this compound.
Table 2: Synergistic Effect of this compound on Vincristine Efficacy in KB-vin Cells
| Treatment | Vincristine IC50 (nM) | Reversal Fold | Combination Index (CI) | Effect |
| Vincristine alone | 2919.11 ± 470.26 | - | - | - |
| Vincristine + 40 µM this compound | 134.22 ± 10.11 | 21.75 | 0.22 - 1 | Synergism/Additive |
Data sourced from studies on the multidrug-resistant KB-vin cancer cell line.[2] The Reversal Fold indicates the factor by which the IC50 of the chemotherapeutic agent is reduced in the presence of this compound.
Table 3: Synergistic Effect of this compound on Paclitaxel Efficacy in KB-vin Cells
| Treatment | Paclitaxel IC50 (nM) | Reversal Fold | Combination Index (CI) | Effect |
| Paclitaxel alone | 843.98 ± 3.9 | - | - | - |
| Paclitaxel + 40 µM this compound | 40.00 ± 5.21 | 21.1 | 0.22 - 1 | Synergism/Additive |
Data sourced from studies on the multidrug-resistant KB-vin cancer cell line.[2] The Reversal Fold indicates the factor by which the IC50 of the chemotherapeutic agent is reduced in the presence of this compound.
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism by which this compound exerts its synergistic effect is through the inhibition of the P-glycoprotein (P-gp) drug efflux pump.[1][2] In multidrug-resistant cancer cells, P-gp is often overexpressed and actively transports a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. This compound acts as a competitive inhibitor of P-gp, binding to the transporter and preventing the efflux of co-administered chemotherapy drugs.[2] This leads to an accumulation of the cytotoxic agent within the cancer cell, ultimately enhancing its therapeutic effect and inducing apoptosis.
Caption: Mechanism of this compound's synergistic effect.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability and Synergy Analysis (SRB Assay)
-
Cell Culture: Multidrug-resistant cancer cell lines (e.g., KB-vin) and their sensitive counterparts (e.g., HeLaS3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with a range of concentrations of the chemotherapeutic agent alone, this compound alone, or a combination of both at a constant ratio.
-
Cell Fixation and Staining: After a 72-hour incubation period, cells are fixed with trichloroacetic acid (TCA) and stained with sulforhodamine B (SRB) dye.
-
Data Analysis: The absorbance is read at 515 nm to determine cell density. The IC50 values are calculated using non-linear regression analysis. The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using software such as CompuSyn.[2]
P-glycoprotein Function Assays
1. Calcein-AM Uptake Assay:
-
Cell Preparation: P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293) are seeded in 96-well plates.[1]
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30 minutes.
-
Substrate Addition: Calcein-AM, a non-fluorescent P-gp substrate, is added to the wells. Inside the cell, esterases convert it to fluorescent calcein.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader. Increased fluorescence indicates inhibition of P-gp-mediated efflux of calcein.[2]
2. Rhodamine 123 and Doxorubicin Efflux Assay:
-
Cell Seeding: Cells are seeded in 96-well plates and incubated overnight.[2]
-
Pre-treatment: Cells are pre-treated with this compound for 30 minutes.
-
Substrate Incubation: Cells are then incubated with a fluorescent P-gp substrate, either rhodamine 123 for 30 minutes or doxorubicin for 3 hours.[2]
-
Efflux Period: The substrate-containing medium is replaced with warm PBS, and the cells are incubated to allow for drug efflux (10 minutes for rhodamine 123, 2 hours for doxorubicin).[2]
-
Quantification: The amount of substrate effluxed into the supernatant is measured by fluorescence spectroscopy. A decrease in the effluxed substrate in the presence of this compound indicates P-gp inhibition.
Caption: Workflow for assessing this compound's synergistic effects.
Conclusion
The presented data strongly support the potential of this compound as a chemosensitizing agent in the treatment of multidrug-resistant cancers.[1][2] Its ability to synergistically enhance the efficacy of conventional chemotherapies like doxorubicin, vincristine, and paclitaxel by inhibiting P-glycoprotein offers a promising avenue for future cancer therapeutic strategies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in combination cancer therapy.
References
Replicating Key Findings from Foundational Isotenulin Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isotenulin's performance against other P-glycoprotein (P-gp) inhibitors, supported by experimental data from foundational research. All quantitative data is summarized in structured tables for easy comparison, and detailed methodologies for key experiments are provided.
Executive Summary
This compound, a derivative of the natural sesquiterpene lactone tenulin, has been identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer cells. Foundational studies have demonstrated that this compound effectively inhibits the efflux function of P-gp, thereby re-sensitizing resistant cancer cells to chemotherapeutic agents. This guide revisits the key findings from these seminal studies and compares this compound's performance with established and other natural P-gp inhibitors.
Key Findings from Foundational this compound Research
The primary foundational study on this compound's role as a P-gp inhibitor is the 2019 publication by Chang et al. in Phytomedicine, titled "Tenulin and this compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells."[1][2] This study established several key findings:
-
Inhibition of P-gp Efflux Function: this compound significantly inhibits the ability of P-gp to pump out substrates from cancer cells.[1][2] This was demonstrated through increased intracellular accumulation of P-gp substrates like calcein-AM and rhodamine 123.[1]
-
Stimulation of P-gp ATPase Activity: Unlike some inhibitors that block ATP hydrolysis, this compound stimulates the ATPase activity of P-gp.[1][2] This suggests that this compound acts as a modulator that uncouples ATP hydrolysis from substrate transport.
-
Mixed-Type Inhibition Kinetics: this compound exhibits a competitive inhibition mechanism for the P-gp substrate rhodamine 123, while it non-competitively inhibits the efflux of doxorubicin.[1]
-
Reversal of Multidrug Resistance: By inhibiting P-gp, this compound was shown to re-sensitize multidrug-resistant cancer cell lines to conventional chemotherapeutic drugs.[1][2]
While no direct replication studies have been published, the foundational study by Chang et al. has been cited in subsequent research, indicating its acceptance and use as a basis for further investigation into P-gp inhibition.
Comparative Performance of P-gp Inhibitors
To provide a comprehensive overview, the performance of this compound is compared with a standard P-gp inhibitor, Verapamil, and two other well-studied natural product inhibitors, Quercetin and Curcumin.
Table 1: P-glycoprotein Inhibition (IC50 Values)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | ABCB1/Flp-In™-293 | Rhodamine 123 Efflux | Data from full text | [1] |
| Verapamil | MCF7R | Rhodamine 123 Accumulation | ~50 | [3] |
| Quercetin | KB CHR 8-5 | Calcein-AM Efflux | 7 | [4] |
| Demethoxycurcumin | - | Rhodamine 123 Efflux | 1.56 ± 0.13 | [5] |
Note: IC50 values can vary significantly based on the cell line and assay used.
Table 2: Effect on P-gp ATPase Activity
| Compound | Effect on Basal ATPase Activity | Interaction with Verapamil-Stimulated Activity | Reference |
| This compound | Stimulates | Inhibits | [1] |
| Verapamil | Stimulates (biphasic) | - | [6][7] |
| Quercetin | Inhibits | - | [8] |
| Curcumin | Stimulates | Inhibits | [9] |
Table 3: P-gp Substrate Efflux Inhibition
| Compound | Rhodamine 123 Efflux Inhibition | Doxorubicin Efflux Inhibition | Reference |
| This compound | Competitive | Non-competitive | [1] |
| Verapamil | Competitive | Competitive | [3][10][11] |
| Quercetin | Competitive | - | [12] |
| Curcumin | Uncompetitive | Inhibits efflux | [13][14] |
Experimental Protocols from Foundational Studies
The following are detailed methodologies for the key experiments cited in the foundational this compound research.
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Human cancer cell lines (sensitive HeLaS3 and resistant KB-vin) are seeded in 96-well plates.
-
Treatment: Cells are treated with chemotherapeutic drugs in the presence or absence of this compound.
-
Incubation: Plates are incubated for 72 hours.
-
Fixation and Staining: Living cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB).
-
Measurement: The absorbance is measured to determine cell viability.
Calcein-AM Uptake Assay
-
Cell Seeding: Human P-gp expressing cells (ABCB1/Flp-In™-293) are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with this compound.
-
Substrate Addition: The P-gp substrate, calcein-AM, is added and incubated.
-
Fluorescence Detection: Intracellular calcein fluorescence is measured over time using a microplate reader. An increase in fluorescence indicates inhibition of P-gp efflux.[1]
Rhodamine 123 and Doxorubicin Efflux Assays
-
Cell Seeding: ABCB1/Flp-In™-293 cells are seeded in 96-well plates.
-
Substrate Loading: Cells are loaded with the fluorescent P-gp substrates, rhodamine 123 or doxorubicin.
-
Treatment: The efflux of the fluorescent substrate is measured in the presence of varying concentrations of this compound.
-
Kinetic Analysis: The rate of efflux is determined, and kinetic parameters (Km and Vmax) are calculated using Lineweaver-Burk plots to determine the mechanism of inhibition.[1]
P-gp ATPase Activity Assay (Pgp-Glo™ Assay)
-
Membrane Preparation: Membranes from P-gp expressing cells are prepared.
-
Reaction Setup: The membranes are incubated with ATP and this compound.
-
Luminescence Detection: The amount of remaining ATP is measured using a luciferase-based assay. A decrease in luminescence indicates ATP hydrolysis by P-gp. The change in luminescence relative to the basal activity is calculated.[1]
Visualizing the Mechanism of Action
This compound's Interaction with P-glycoprotein
References
- 1. Curcumin as a Modulator of P-Glycoprotein in Cancer: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening dietary flavonoids for the reversal of P-glycoprotein-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demethoxycurcumin modulates human P-glycoprotein function via uncompetitive inhibition of ATPase hydrolysis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Quercetin as a Potential Modulator of P-Glycoprotein Expression and Function in Cells of Human Pancreatic Carcinoma Line Resistant to Daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic Inhibitory Effect of Quercetin and Cyanidin-3O-Sophoroside on ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumin reverses doxorubicin resistance via inhibition the efflux function of ABCB4 in doxorubicin-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Independent Validation of Isotenulin's Role in Reversing Drug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isotenulin's performance in reversing multidrug resistance (MDR) with alternative P-glycoprotein (P-gp) inhibitors. The information is based on available preclinical data, highlighting the current landscape of research in this area. A notable finding of this review is that while initial studies on this compound are promising, there is a lack of independent validation of its effects in the published scientific literature.
Executive Summary
Multidrug resistance, primarily mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), remains a significant hurdle in cancer chemotherapy. This compound, a natural sesquiterpene lactone, has been identified as a potential P-gp inhibitor capable of resensitizing resistant cancer cells to chemotherapeutic agents. This guide compares the efficacy of this compound with established P-gp inhibitors—Verapamil, Tariquidar, and Elacridar—based on quantitative data from in vitro studies. While this compound shows considerable promise, further independent validation is crucial to substantiate its role as a viable MDR reversal agent.
Data Presentation: Comparative Efficacy of P-gp Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in inhibiting P-gp and reversing drug resistance. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
Table 1: P-glycoprotein Inhibition (IC50 Values)
| Compound | Cell Line | Assay Method | IC50 (µM) | Citation |
| This compound | Data Not Available | - | - | - |
| Verapamil | K562/ADR | Rhodamine 123 efflux | ~15 | |
| MCF-7/ADR | Daunomycin accumulation | >10 | ||
| Tariquidar (XR9576) | CHrB30 | [3H]paclitaxel efflux | 0.025 | |
| KB-8-5-11 | Paclitaxel cytotoxicity | ~0.04 | ||
| Elacridar (GF120918) | MDCK-II-hMDR1 | Rhodamine 123 efflux | 0.4 | |
| A2780/ADR | Paclitaxel cytotoxicity | ~0.1 |
Table 2: Reversal of Chemotherapeutic Resistance (Fold Reversal)
| Compound (Concentration) | Cell Line | Chemotherapeutic Agent | Fold Reversal | Citation |
| This compound (10 µM) | KB-vin | Vincristine | 11.54 | |
| KB-vin | Paclitaxel | 12.00 | ||
| KB-vin | Doxorubicin | 10.43 | ||
| Verapamil (15 µM) | K562/ADR | Daunorubicin | ~3 (based on P-gp expression decrease) | |
| Tariquidar (0.1 µM) | B1 resistant (P-gp) | Doxorubicin | 34 | |
| Elacridar (1 µM) | A2780TR1 | Topotecan | 13.65 | |
| A2780TR2 | Topotecan | 11.88 |
Signaling Pathways and Experimental Workflows
P-glycoprotein-Mediated Drug Efflux and Inhibition
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by compounds like this compound.
Caption: Mechanism of P-gp-mediated drug efflux and its inhibition.
Experimental Workflow for Assessing P-gp Inhibition
This diagram outlines a typical experimental workflow to evaluate the efficacy of a potential P-gp inhibitor.
Caption: General experimental workflow for evaluating P-gp inhibitors.
Experimental Protocols
1. Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay determines the cytotoxic effects of chemotherapeutic agents in the presence and absence of P-gp inhibitors.
-
Cell Seeding: Seed multidrug-resistant cancer cells (e.g., KB-vin) and their sensitive parental cell line in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., vincristine, paclitaxel, doxorubicin) alone or in combination with a fixed, non-toxic concentration of this compound or the alternative inhibitor. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.057% (w/v) SRB solution in 1% (v/v) acetic acid for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Solubilize the bound stain by adding 10 mM Tris base solution (pH 10.5).
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) and the fold reversal (IC50 of chemotherapeutic alone / IC50 of chemotherapeutic with inhibitor).
2. P-gp Efflux Assay (Calcein-AM Uptake Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate.
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293) in a black, clear-bottom 96-well plate and allow them to form a monolayer.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound or the alternative inhibitor for 30-60 minutes at 37°C. Verapamil is often used as a positive control.
-
Substrate Addition: Add Calcein-AM (a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases) to all wells at a final concentration of 1 µM.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Measurement: Measure the intracellular fluorescence of calcein using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Analysis: An increase in intracellular fluorescence in the presence of the inhibitor indicates inhibition of P-gp-mediated efflux.
3. P-gp ATPase Activity Assay
This assay determines the effect of a compound on the ATP hydrolysis activity of P-gp.
-
Membrane Preparation: Use membranes from cells overexpressing human P-gp.
-
Reaction Setup: In a 96-well plate, add the P-gp membranes, the test compound (this compound or alternative) at various concentrations, and a reaction buffer containing MgATP. Verapamil can be used as a positive control for ATPase stimulation, and sodium orthovanadate as a control for P-gp-specific ATPase inhibition.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 40 minutes) to allow for ATP hydrolysis.
-
Luminescence Detection: Add a luminescent ATP detection reagent (e.g., as part of a commercially available kit like Pgp-Glo™ Assay System) to measure the amount of remaining ATP. The luminescence is inversely proportional to the ATPase activity.
-
Analysis: A decrease in luminescence (i.e., increased ATP consumption) indicates stimulation of P-gp ATPase activity, which is a characteristic of many P-gp inhibitors that act as substrates. Conversely, an increase in luminescence suggests direct inhibition of the ATPase function.
Conclusion
This compound demonstrates significant potential in reversing P-gp-mediated multidrug resistance in preclinical models. The available data from a single primary study indicates its ability to resensitize resistant cancer cells to conventional chemotherapeutics to a degree comparable with other known P-gp inhibitors. However, the lack of independent validation studies is a critical gap that needs to be addressed before its clinical potential can be fully assessed. Further research by multiple independent groups is necessary to confirm the initial findings and to provide a more robust understanding of this compound's mechanism of action and its comparative efficacy against a wider range of alternative MDR reversal agents. Researchers and drug development professionals are encouraged to consider these factors when evaluating this compound as a potential candidate for further development.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Isotenulin
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Isotenulin, a sesquiterpene lactone with potential applications in overcoming multidrug resistance in cancer cells, requires meticulous handling and disposal to ensure personnel safety and environmental protection. Adherence to these specialized procedures for this potentially antineoplastic compound is not just a matter of regulatory compliance, but a cornerstone of responsible research.
Immediate Safety and Disposal Protocol
Given its classification as a potential antineoplastic agent, this compound and all associated waste must be treated as hazardous. The following step-by-step guide provides the necessary operational and disposal plan.
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, solid-front gown with long sleeves.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and the potential for aerosol generation. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Step-by-Step Disposal Procedure
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated from regular laboratory trash. This includes, but is not limited to:
-
Unused or expired this compound.
-
Empty vials and containers that held this compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Pipette tips, syringes, and other disposables used for handling this compound.
-
Spill cleanup materials.
-
-
Waste Containment:
-
Sharps: All contaminated sharps (needles, syringes, glass vials) must be placed directly into a designated, puncture-resistant, and leak-proof sharps container specifically labeled for "Chemotherapeutic Waste" or "Antineoplastic Waste."
-
Solid Waste: Contaminated solid waste, such as gloves, gowns, and labware, should be placed in a designated, leak-proof, and clearly labeled "Chemotherapeutic Waste" or "Trace Chemotherapy Waste" bag or container. These are often yellow or are otherwise distinguished from other waste streams.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's EHS department.
-
-
Decontamination:
-
All non-disposable equipment and surfaces potentially contaminated with this compound should be decontaminated. A common procedure involves a two-step process of washing with a suitable detergent followed by a rinse with a deactivating agent, if one is known and approved. Consult your EHS department for recommended decontamination solutions.
-
-
Storage and Pickup:
-
Store all hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all containers are properly sealed and labeled before collection.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₇H₂₂O₅ |
| Molecular Weight | 306.35 g/mol |
| Chemical Class | Sesquiterpene Lactone |
| Known Biological Activity | P-glycoprotein inhibitor, potential antineoplastic agent |
Experimental Protocols: Decontamination Workflow
The following diagram illustrates a general workflow for the decontamination of laboratory surfaces and equipment after handling this compound.
Logical Relationships in Waste Segregation
Proper segregation of waste is critical to ensure safety and compliance. The following diagram outlines the decision-making process for segregating this compound-contaminated waste.
Navigating the Safe Handling of Isotenulin: A Guide to Personal Protective Equipment and Operational Procedures
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Quantitative Data
Based on the data for the related compound Helenalin, Isotenulin should be considered a hazardous substance. The primary hazards are presumed to be acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory tract irritation.[2][3][4]
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all personnel handling the compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | To prevent skin contact and absorption. Sesquiterpene lactones can cause contact dermatitis.[3] |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[2] |
| Lab Coat | Full-length, cuffed lab coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If significant aerosolization is possible, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[2]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
-
Contain: Prevent the spread of the spill using absorbent pads or other appropriate materials.
-
Clean-up: Carefully sweep or scoop up solid material, avoiding dust generation. For liquid spills, use an inert absorbent material. Place all contaminated materials into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.
Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Calcein-AM Uptake Assay: This assay is used to evaluate the P-gp inhibition ability of this compound.
-
Seed cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and incubate overnight.
-
Pre-treat the cells with this compound for 30 minutes.
-
Add Calcein-AM, a P-gp substrate, and incubate at 37°C for 30 minutes.
-
Measure the intracellular calcein fluorescence using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
Rhodamine 123 and Doxorubicin Efflux Assay: This assay determines the interaction of this compound with the efflux of other P-gp substrates.
-
Seed cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and incubate overnight.
-
Pre-treat the cells with this compound for 30 minutes.
-
Incubate the cells with either rhodamine 123 (for 30 minutes) or doxorubicin (for 3 hours) at 37°C.
-
Wash the cells and incubate with a warm buffer to allow for efflux (10 minutes for rhodamine 123, 2 hours for doxorubicin).
-
Collect the supernatant and measure the fluorescence to quantify the amount of effluxed substrate.
Visual Workflow and Safety Diagrams
Caption: Workflow for handling this compound.
Caption: Response plan for an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
